1-Phenazinol
Description
Overview of Phenazine (B1670421) Compounds and their Research Significance
Phenazines are a large and diverse class of nitrogen-containing heterocyclic compounds produced naturally by a variety of bacteria, particularly those from the genera Pseudomonas and Streptomyces. mdpi.comnih.gov To date, over 150 natural phenazine derivatives have been identified, with chemists synthesizing more than 6,000 additional variants. mdpi.com This structural diversity gives rise to a broad spectrum of chemical, physical, and biological properties. mdpi.com
The research significance of phenazines stems from their pronounced biological activities, which include antimicrobial, antifungal, anticancer, and antiparasitic effects. mdpi.comnih.gov These activities are largely attributed to the redox-active nature of the phenazine core structure, which allows them to participate in electron transfer reactions and generate reactive oxygen species (ROS). mdpi.com This functionality makes them crucial for the producing organism's competitiveness and survival. In academic and industrial research, phenazines are explored for numerous applications, including:
Agriculture: As natural antibiotics, they are investigated as biocontrol agents to protect plants from fungal pathogens. mdpi.comoup.com
Medicinal Chemistry: The phenazine scaffold is a target for the development of new therapeutic agents, particularly in oncology and for combating antibiotic-resistant bacteria. virginia.edu
Biotechnology: Their ability to shuttle electrons is harnessed in applications like microbial fuel cells. igem.org Their fluorescent properties also make them useful as biological stains and sensors. chemimpex.com
Examples of Phenazine-Producing Microorganisms
| Microorganism | Phenazine Produced |
|---|---|
| Pseudomonas aeruginosa | Pyocyanin (B1662382), 1-Hydroxyphenazine, Phenazine-1-carboxylic acid igem.orgcsic.es |
| Pseudomonas chlororaphis | Phenazine-1-carboxylic acid, 2-Hydroxyphenazine mdpi.comresearchgate.net |
| Streptomyces griseoruber | 1-Hydroxyphenazine macrothink.org |
| Pseudomonas fluorescens | Phenazine-1-carboxylic acid csic.es |
Historical Context of 1-Hydroxyphenazine Discovery and Early Studies
The history of phenazine research began in the 19th century with the observation of a blue pigment, pyocyanin, from the bacterium Pseudomonas aeruginosa. asm.org 1-Hydroxyphenazine, also known by the historical name hemipyocyanin, was subsequently identified as a yellow breakdown product of pyocyanin. asm.org Early studies by Wrede and Strack in 1924 were pivotal in characterizing this derivative. asm.org
By the 1940s, the antibiotic properties of phenazines were being systematically investigated. A 1942 study by Stokes, Peck, and Woodward compared the antimicrobial action of pyocyanine, hemipyocyanine (1-hydroxyphenazine), and other substances, noting that hemipyocyanine was the most active antifungal agent among the tested phenazines. asm.org A review from the era referred to it as a yellow, amphoteric compound with a melting point of 158°C, noting it had a moderately strong antibacterial action. annualreviews.org Later research, such as a 1972 study by Stewart-Tull and Armstrong, delved into the biochemical mechanisms of 1-hydroxyphenazine, examining its inhibitory effects on mammalian mitochondrial respiration and proposing that it was the active, inhibitory form derived from pyocyanin within cells. microbiologyresearch.org These foundational studies established 1-hydroxyphenazine as a biologically active metabolite and paved the way for more detailed investigations into its function and synthesis.
Current Research Landscape and Emerging Trends in 1-Hydroxyphenazine Studies
Contemporary research on 1-hydroxyphenazine is dynamic and multidisciplinary, focusing on its biosynthesis, biological roles, and biotechnological potential. A significant area of investigation is its function as a virulence factor in pathogenic bacteria, particularly P. aeruginosa. caymanchem.com Studies have explored how it contributes to pathogenesis by generating reactive oxygen species and its role in anaerobic survival through interactions with ferrous iron. nih.gov
Emerging trends in the field are heavily centered on biotechnology and metabolic engineering. nih.gov Researchers are actively working to enhance the production of 1-hydroxyphenazine in microbial hosts like Pseudomonas chlororaphis. nih.govresearchgate.net This involves sophisticated genetic strategies, such as heterologously expressing specific enzymes like the monooxygenase PhzS, which catalyzes the conversion of phenazine-1-carboxylic acid (PCA) into 1-hydroxyphenazine. nih.govacs.org The goal of this research is to create microbial cell factories capable of producing high titers of the compound for potential use as a biopesticide, given its broad-spectrum activity against plant pathogens. researchgate.netnih.gov
Another key trend is the development of 1-hydroxyphenazine as a biomarker for diagnosing P. aeruginosa infections. researchgate.netacs.orgacs.org Because it is a stable metabolite of pyocyanin, highly specific immunochemical assays have been developed to detect and quantify both 1-hydroxyphenazine and pyocyanin in clinical samples, offering a rapid and accurate diagnostic tool. acs.orgnih.gov Furthermore, the creation of novel phenazine derivatives by combining biosynthetic pathways from different organisms represents a frontier in the field, aiming to generate new compounds with enhanced or unique biological activities. acs.org
Summary of Current Research Findings on 1-Hydroxyphenazine
| Research Area | Key Findings | Reference |
|---|---|---|
| Virulence Factor | Acts as a virulence factor in P. aeruginosa, increasing the production of reactive oxygen species (ROS) in host cells. | caymanchem.com |
| Anaerobic Survival | Promotes anaerobic killing of P. aeruginosa via a single-electron transfer reaction with ferrous iron. | nih.gov |
| Antifungal Activity | Shows strong inhibitory activity against various plant pathogenic fungi, including Cochliobolus miyabeanus and Diaporthe citri. | oup.com |
| Metabolic Engineering | Heterologous expression of the PhzS enzyme in P. chlororaphis successfully establishes a biosynthetic pathway for 1-hydroxyphenazine production. Systematic engineering has achieved titers up to 3.6 g/L. | nih.govresearchgate.net |
| Biomarker | Can be used as a specific biomarker for P. aeruginosa infections; immunochemical assays allow for its direct quantification in clinical samples like sputum. | researchgate.netacs.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
phenazin-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c15-11-7-3-6-10-12(11)14-9-5-2-1-4-8(9)13-10/h1-7,15H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRNCBGWUMMBQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70871744 | |
| Record name | Phenazin-1-ol | |
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Molecular Weight |
196.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
528-71-2 | |
| Record name | 1-Phenazinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=528-71-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hemipyocyanine | |
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| Record name | 1-Hydroxyphenazine | |
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| Record name | Phenazin-1-ol | |
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| Record name | phenazin-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | HEMIPYOCYANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0D51M21IXN | |
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Biosynthesis and Metabolic Engineering of 1 Hydroxyphenazine
Microbial Producers of 1-Hydroxyphenazine
Pseudomonas Species: Key Producers and Their Genetic Makeup
The biosynthesis of 1-hydroxyphenazine (1-OH-PHZ) is a well-documented process within the genus Pseudomonas. These bacteria synthesize a variety of phenazine (B1670421) compounds, which are heterocyclic, nitrogen-containing molecules with diverse biological activities. asm.orgmdpi.com The core pathway for phenazine production is highly conserved among producing pseudomonads and begins with the conversion of chorismic acid, a key intermediate in the shikimate pathway. mdpi.comfrontiersin.org A set of enzymes encoded by the phzABCDEFG gene cluster catalyzes the initial steps to produce the precursor phenazine-1-carboxylic acid (PCA). mdpi.comfrontiersin.org From PCA, a variety of phenazine derivatives can be synthesized through the action of modifying enzymes. frontiersin.orgfrontiersin.org
Pseudomonas aeruginosa Strains
Pseudomonas aeruginosa is a notable producer of several phenazine compounds, including 1-OH-PHZ. asm.orgmdpi.com Strains of this opportunistic pathogen are known to produce pyocyanin (B1662382), PCA, phenazine-1-carboxamide (B1678076) (PCN), and 1-OH-PHZ. asm.orgmdpi.com
The genetic basis for 1-OH-PHZ production in P. aeruginosa lies in the presence of the phzS gene, which encodes a flavin-containing monooxygenase. asm.orgasm.org This enzyme catalyzes the oxidative decarboxylation of PCA to form 1-OH-PHZ. asm.orgasm.org Interestingly, P. aeruginosa possesses two homologous seven-gene operons, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2, both of which are sufficient for the production of PCA. asm.orgigem.org
The conversion of PCA to other phenazines is a branching pathway. In addition to PhzS, the enzymes PhzM and PhzH are involved in the synthesis of pyocyanin and PCN, respectively. asm.orgfrontiersin.org The presence and expression levels of these modifying enzymes determine the final profile of phenazine compounds produced by a particular P. aeruginosa strain. mdpi.com For instance, the expression of phzS alone in a host that produces PCA results in the accumulation of 1-OH-PHZ. asm.orgcapes.gov.br
Several P. aeruginosa strains have been identified as producers of 1-OH-PHZ, including PAO1 and PA14. asm.orgplos.org Research has shown that the production of phenazines in these strains is often linked to their virulence and ability to colonize different environments. asm.orgplos.org
Table 1: Key Genes in P. aeruginosa for 1-Hydroxyphenazine Biosynthesis
| Gene(s) | Encoded Enzyme | Function in 1-OH-PHZ Biosynthesis |
| phzA1B1C1D1E1F1G1 | Phenazine biosynthetic enzymes | Synthesis of phenazine-1-carboxylic acid (PCA) from chorismic acid. asm.orgigem.org |
| phzA2B2C2D2E2F2G2 | Phenazine biosynthetic enzymes | Homologous to the phz1 operon, also responsible for PCA synthesis. asm.orgigem.org |
| phzS | Flavin-containing monooxygenase | Catalyzes the conversion of PCA to 1-hydroxyphenazine. asm.orgasm.org |
| phzM | Phenazine-specific methyltransferase | In conjunction with PhzS, converts PCA to pyocyanin. mdpi.comfrontiersin.org |
Pseudomonas chlororaphis Strains
Pseudomonas chlororaphis is another significant producer of phenazines and is often utilized as a biocontrol agent in agriculture. researchgate.netplos.org While wild-type strains of P. chlororaphis are known to produce PCA, 2-hydroxyphenazine-1-carboxylic acid (2-OH-PCA), and phenazine-1-carboxamide (PCN), they can be metabolically engineered to produce 1-OH-PHZ. mdpi.comresearchgate.net
The genetic framework for phenazine biosynthesis in P. chlororaphis is similar to that in P. aeruginosa, with a conserved phzABCDEFG gene cluster for PCA production. researchgate.net However, the native complement of modifying enzymes in P. chlororaphis typically leads to the production of phenazines other than 1-OH-PHZ. mdpi.complos.org For example, the phzO gene, encoding an aromatic monooxygenase, is responsible for the conversion of PCA to 2-OH-PCA. plos.org
Metabolic engineering strategies have been successfully employed to produce 1-OH-PHZ in P. chlororaphis. This has been achieved by heterologously expressing the phzS gene from P. aeruginosa in a P. chlororaphis strain that generates PCA. researchgate.netnih.gov By introducing phzS and potentially knocking out competing pathways, such as the one involving phzO, the metabolic flux can be redirected towards the synthesis of 1-OH-PHZ. frontiersin.orgresearchgate.net For instance, in one study, the heterologous expression of phzS in P. chlororaphis H18 led to the successful production of 1-OH-PHZ, with yields significantly improved through further systematic engineering. researchgate.netnih.gov
Table 2: Engineered P. chlororaphis for 1-Hydroxyphenazine Production
| Strain | Genetic Modification | Outcome |
| P. chlororaphis H18 | Heterologous expression of phzS from P. aeruginosa. researchgate.netnih.gov | Production of 1-hydroxyphenazine. researchgate.netnih.gov |
| P. chlororaphis Lzh-T5 | Contains phzABCDEFG and phzO. frontiersin.orgnih.gov | Naturally produces PCA and 2-OH-PCA; a platform for engineering 1-OH-PHZ production. frontiersin.orgnih.gov |
Pseudomonas fluorescens Strains
Pseudomonas fluorescens is another species within the genus known for its ability to produce phenazines, primarily PCA. mdpi.comresearchgate.net While not a natural producer of 1-OH-PHZ, its genetic machinery for PCA synthesis makes it a suitable candidate for metabolic engineering. asm.orgcapes.gov.br
The genetic foundation for phenazine production in P. fluorescens also revolves around the phz operon. asm.org Similar to the approach used with P. chlororaphis, the introduction of the phzS gene into a PCA-producing strain of P. fluorescens can result in the synthesis of 1-OH-PHZ. asm.orgcapes.gov.br This demonstrates the modularity of phenazine biosynthesis and the potential to create novel production platforms by combining genes from different Pseudomonas species.
Pseudomonas monteilii
Pseudomonas monteilii has been identified as a producer of 1-OH-PHZ. A strain designated as JK-1, isolated from the gut of a grass carp, was found to produce this compound. researchgate.net This finding expands the known diversity of natural 1-OH-PHZ producers within the Pseudomonas genus. The production of 1-OH-PHZ by P. monteilii suggests the presence of a phzS homologous gene and the core phenazine biosynthetic pathway.
Streptomyces Species: Producers of Halogenated Derivatives
The genus Streptomyces is renowned for its prolific production of a vast array of secondary metabolites, including phenazine compounds. nih.gov While Pseudomonas species are the primary producers of 1-OH-PHZ, certain Streptomyces species have been found to synthesize halogenated derivatives of this compound. nih.govnih.gov
One such derivative is 2-bromo-1-hydroxyphenazine, which has been isolated from Streptomyces sp. CNS284. nih.gov The biosynthesis of this compound likely involves the core phenazine pathway followed by a halogenation step. Marine-derived Streptomyces, in particular, have been shown to be a rich source of halogenated natural products. nih.govacs.org
In addition to halogenated derivatives, Streptomyces species are known to produce more complex phenazines like esmeraldins and saphenamycins. grantome.comnih.govwashington.edu The biosynthesis of these molecules originates from phenazine-1,6-dicarboxylic acid (PDC), a different precursor than the PCA typically used by Pseudomonas. nih.gov The study of the biosynthetic gene clusters for these compounds, such as the esm cluster for esmeraldin, provides insights into the diverse enzymatic strategies employed by Streptomyces to create a wide range of phenazine structures. nih.gov
Table 3: Halogenated Phenazine Derivatives from Streptomyces
| Compound | Producing Organism | Reference |
| 2-bromo-1-hydroxyphenazine | Streptomyces sp. CNS284 | nih.gov |
| Marinocyanins A-F | Streptomyces sp. | nih.gov |
Other Microbial Sources
While 1-hydroxyphenazine is commonly associated with bacteria from the Pseudomonas genus, such as Pseudomonas aeruginosa and Pseudomonas chlororaphis, other microbial sources have been identified. asm.orgnih.govmdpi.com Notably, the soil bacterium Streptomyces griseoruber Y1B has been identified as a novel producer of 1-hydroxyphenazine. macrothink.org Analysis of this strain revealed the presence of phzE and phzF gene fragments, which are characteristic of phenazine biosynthesis, confirming its capacity to produce these compounds. macrothink.org
Phenazines as a class of compounds are produced by a wide array of bacteria, although not all are confirmed to produce the 1-hydroxy derivative specifically. These genera include Nocardia, Brevibacterium, Burkholderia, Vibrio, and others, indicating a broad distribution of phenazine biosynthetic capabilities among Eubacteria. nih.govresearchgate.net
Table 1: Selected Microbial Producers of 1-Hydroxyphenazine
| Microorganism | Reference |
|---|---|
| Pseudomonas aeruginosa | asm.orgnih.gov |
| Pseudomonas chlororaphis | mdpi.comresearchgate.net |
| Streptomyces griseoruber Y1B | macrothink.org |
Biosynthetic Pathways of 1-Hydroxyphenazine
The formation of 1-hydroxyphenazine is a multi-step process that begins with precursors from primary metabolism and involves several enzymatic transformations. The core structure is first assembled into phenazine-1-carboxylic acid (PCA), which is then modified to yield the final product.
The biosynthesis of all natural phenazines originates from the shikimate pathway. frontiersin.orgnih.govresearchgate.net This central metabolic pathway provides the essential precursor, chorismic acid (also known as chorismate). researchgate.netacs.orgmgc.ac.cn The pathway commences with the condensation of two molecules from primary metabolism: phosphoenolpyruvate (PEP) and erythrose 4-phosphate (E4P) . frontiersin.orgnih.govresearchgate.net
From chorismate, a conserved set of enzymes encoded by the phzABCDEFG gene cluster catalyzes the synthesis of the common phenazine precursor, PCA. researchgate.netfrontiersin.org This process involves the conversion of chorismate to key intermediates, including 2-amino-2-desoxyisochorismic acid and trans-2,3-dihydro-3-hydroxyanthranilic acid (DHHA), before the final cyclization and aromatization steps that form PCA. frontiersin.orgresearchgate.netacs.org In Pseudomonas aeruginosa, two homologous operons, phzA1B1C1D1E1F1G1 and phzA2B2C2D2E2F2G2, are each sufficient for the production of PCA from chorismate. asm.orgigem.org
Once PCA is synthesized, it undergoes a final modification to become 1-hydroxyphenazine. This conversion is a critical step, catalyzed by a specific monooxygenase.
The conversion of PCA to 1-hydroxyphenazine is catalyzed by the enzyme PhzS, a flavin-containing monooxygenase that is dependent on Flavin Adenine Dinucleotide (FAD). asm.orgresearchgate.netnih.gov PhzS facilitates an oxidative decarboxylation reaction, where the carboxylic acid group of PCA is removed and a hydroxyl group is added at the C1 position of the phenazine ring. researchgate.net The expression of the phzS gene alone in a host that produces PCA is sufficient to yield 1-hydroxyphenazine. asm.orgnih.govasm.orgusda.gov This has been demonstrated in both Escherichia coli and phenazine-nonproducing Pseudomonas fluorescens strains that were engineered to produce PCA. asm.orgnih.gov
The enzymatic conversion of phenazine-1-carboxylic acid (PCA) to 1-hydroxyphenazine by the PhzS enzyme is a direct process of decarboxylative hydroxylation. researchgate.netnih.gov Current research indicates that this is a single-step conversion without the formation of stable, isolatable intermediates between the substrate (PCA) and the final product (1-hydroxyphenazine). asm.orgnih.gov
However, in the biosynthesis of a related phenazine, pyocyanin, in P. aeruginosa, PCA is first converted to 5-methylphenazine-1-carboxylic acid betaine (B1666868) by the enzyme PhzM. mgc.ac.cnfoliamedica.bg This intermediate is then hydroxylated by PhzS to form pyocyanin. mgc.ac.cn For the specific synthesis of 1-hydroxyphenazine, this intermediate is not involved; PhzS acts directly on PCA. asm.orgnih.gov
Table 2: Key Steps in the Biosynthesis of 1-Hydroxyphenazine
| Step | Precursor(s) | Key Enzyme(s)/Gene Cluster | Product(s) | Reference |
|---|---|---|---|---|
| 1 | Phosphoenolpyruvate (PEP) + Erythrose 4-phosphate (E4P) | Shikimate Pathway Enzymes | Chorismic acid | frontiersin.orgnih.govresearchgate.net |
| 2 | Chorismic acid | PhzABCDEFG | Phenazine-1-carboxylic acid (PCA) | researchgate.netfrontiersin.org |
| 3 | Phenazine-1-carboxylic acid (PCA) | PhzS (FAD-dependent monooxygenase) | 1-Hydroxyphenazine | asm.orgresearchgate.netnih.gov |
Enzymatic Conversion of PCA to 1-Hydroxyphenazine
Genetic Regulation of 1-Hydroxyphenazine Production
The production of 1-hydroxyphenazine, like other phenazines, is tightly controlled by complex genetic regulatory networks. A primary mode of regulation is quorum sensing (QS), a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. asm.org In Pseudomonas, the GacS/GacA two-component system is a global regulator that positively influences phenazine biosynthesis. frontiersin.org
More specific QS systems, such as the las and rhl systems in P. aeruginosa, also play a crucial role. asm.org These systems control the expression of the phzA-G operons required for PCA synthesis. foliamedica.bgasm.org In addition to positive regulation, several negative regulators have been identified that suppress phenazine production. These include the RNA-binding protein RsmE and the ParS/ParR two-component system. frontiersin.org Furthermore, the Lon protease has been shown to negatively regulate phenazine synthesis by affecting the stability of the GacA protein. frontiersin.org Deletion of these negative regulatory genes is a common strategy in metabolic engineering to enhance the yield of phenazine compounds. acs.org
Compound Reference Table
Quorum Sensing Systems and Phenazine Biosynthesis
Quorum sensing (QS) is a cell-density-dependent communication system that plays a pivotal role in regulating the production of many secondary metabolites in bacteria, including phenazines. nih.govplos.orgmdpi.com In phenazine-producing bacteria like Pseudomonas species, the PhzR/PhzI system is a primary QS circuit that directly controls the expression of the phenazine biosynthetic operon. nih.govplos.orgmicrobiologyresearch.org
The system consists of PhzI, a LuxI homolog that synthesizes N-acyl-homoserine lactone (AHL) signal molecules, and PhzR, a LuxR family transcriptional regulator. nih.govmicrobiologyresearch.org As the bacterial population density increases, the concentration of AHLs in the environment surpasses a threshold. These AHLs then bind to and activate PhzR. plos.org The activated PhzR-AHL complex subsequently binds to a specific DNA sequence, known as the phz box, located in the promoter region of the phenazine biosynthetic genes, thereby activating their transcription. plos.org This activation also extends to the phzI gene itself, creating a positive feedback loop that amplifies AHL production. plos.org
In Pseudomonas aeruginosa, the QS network is even more complex, involving at least three interconnected systems: las, rhl, and pqs. frontiersin.org These systems work in concert to regulate the production of various virulence factors, including pyocyanin, a phenazine derivative. The LasR and RhlR proteins, in conjunction with their respective autoinducers, have been shown to influence pyocyanin production. frontiersin.org
Genomic Signatures Influencing Biosynthesis
The genetic blueprint of a microorganism contains specific signatures that dictate its capacity for phenazine production. The core phenazine biosynthetic gene cluster, typically comprising phzA/BCDEFG, is a conserved feature in all known phenazine-producing bacteria. nih.govelifesciences.org These genes encode the enzymes responsible for converting chorismic acid into the precursor molecule, phenazine-1-carboxylic acid (PCA). frontiersin.orgnih.govelifesciences.org
The diversity of phenazine derivatives, including 1-hydroxyphenazine, arises from the presence of additional, strain-specific auxiliary genes that modify the core phenazine structure. nih.gov For instance, the gene phzS encodes a monooxygenase that catalyzes the conversion of PCA to 1-hydroxyphenazine. frontiersin.orgasm.orgnih.gov The presence and expression levels of these modifying genes are key determinants of the final phenazine profile of a given strain.
Recent advances in next-generation sequencing and microbial genome-wide association studies (mGWAS) have enabled the identification of novel genomic signatures that influence phenazine biosynthesis. researchgate.netbiorxiv.org By analyzing the genomes of a diverse collection of Pseudomonas chlororaphis isolates and correlating this data with their phenazine production profiles, researchers have identified numerous genetic loci that significantly impact the biosynthesis of phenazine compounds. researchgate.netbiorxiv.org These studies have uncovered genes beyond the core biosynthetic cluster that can be targeted for metabolic engineering to enhance production. biorxiv.org
Regulatory Genes (e.g., phzR, phzI, Gac/Rsm Pathway)
Beyond the core QS system, a hierarchical network of regulatory genes fine-tunes phenazine biosynthesis. Key players in this network include the phzR and phzI genes, which, as previously discussed, are central to the QS-mediated control of the phenazine operon. nih.govresearchgate.net Mutation in phzR typically abolishes phenazine production, while providing multiple copies of phzR can significantly increase it. nih.gov
The Gac/Rsm pathway is another critical global regulatory system that influences the production of secondary metabolites in many bacteria. nih.govplos.orgmicrobiologyresearch.org This pathway, which includes the two-component system GacS/GacA, is essential for the biosynthesis of phenazines in strains like P. chlororaphis 30-84. plos.org The Gac system controls the expression of small non-coding RNAs (sRNAs) like RsmZ, which in turn regulate the activity of translational repressor proteins such as RsmA and RsmE. plos.org By sequestering these repressors, the sRNAs alleviate the translational repression of target genes, including those involved in phenazine biosynthesis. plos.org
Transcriptomic analyses have revealed that a mutation in gacA leads to a significant downregulation of the phenazine biosynthetic genes, as well as key regulatory genes like phzI, phzR, rpoS, and pip. nih.gov Other regulatory elements identified as influencing phenazine production include the stationary phase sigma factor RpoS, the two-component system RpeA/RpeB, and the transcriptional regulator Pip. microbiologyresearch.org These regulators often act in a hierarchical manner, integrating various environmental and cellular signals to modulate phenazine biosynthesis. microbiologyresearch.org
Metabolic Engineering Strategies for Enhanced Production of 1-Hydroxyphenazine and its Derivatives
To overcome the typically low natural yields of 1-hydroxyphenazine, researchers have employed a variety of metabolic engineering strategies. These approaches aim to optimize the microbial production host for increased synthesis of this valuable compound and its derivatives.
Engineering Microbial Strains for Increased Yields
A cornerstone of metabolic engineering is the direct modification of microbial strains to enhance the production of a target compound. For 1-hydroxyphenazine, this has involved several key strategies. One successful approach is the overexpression of the phzS gene, which encodes the enzyme responsible for converting PCA to 1-hydroxyphenazine. researchgate.netnih.gov This directly funnels the metabolic flux towards the desired product.
Another critical strategy is the elimination of competing pathways that consume the precursor molecule, PCA. researchgate.netnih.gov By knocking out genes responsible for the synthesis of other phenazine derivatives, the available PCA pool is channeled specifically towards 1-hydroxyphenazine production. For example, in strains that produce 2-hydroxyphenazine, deleting the phzO gene can increase the yield of other phenazines. nih.gov
Enhancing the supply of the initial precursor, chorismate, is also a powerful strategy. This can be achieved by overexpressing genes in the shikimate pathway, which is responsible for chorismate synthesis. researchgate.netnih.govnih.gov Furthermore, the deletion of negative regulatory genes can lead to a significant increase in phenazine titers. researchgate.netnih.gov A systematic approach combining these strategies has been shown to dramatically increase the production of 1-hydroxyphenazine, with reported titers reaching up to 3.6 g/L in a 5 L fermenter. researchgate.netnih.gov
| Engineering Strategy | Target Gene/Pathway | Effect on 1-Hydroxyphenazine Production |
| Pathway Enhancement | Overexpression of phzS | Increased conversion of PCA to 1-hydroxyphenazine |
| Blocking Competing Pathways | Knockout of phzO | Redirects PCA towards 1-hydroxyphenazine synthesis |
| Precursor Supply Enhancement | Overexpression of shikimate pathway genes | Increased availability of chorismate |
| Regulatory Gene Modification | Knockout of negative regulators | Derepression of phenazine biosynthetic genes |
Combinatorial Biosynthesis of 1-Hydroxyphenazine Derivatives
Combinatorial biosynthesis leverages the modular nature of biosynthetic pathways to create novel chemical structures. By mixing and matching genes from different phenazine biosynthetic pathways, it is possible to generate a diverse array of 1-hydroxyphenazine derivatives with potentially new or improved biological activities. researchgate.netnih.gov
A prime example of this approach is the heterologous expression of a combination of enzymes in a PCA-producing host. Researchers have successfully co-expressed a monooxygenase (PhzS), an N-monooxygenase (NaphzNO1), and a methyltransferase (LaphzM) in P. chlororaphis H18. nih.gov This strategy led to the production of not only 1-hydroxyphenazine but also 1-methoxyphenazine (B1209711), 1-hydroxyphenazine N' 10-oxide, and a novel compound, 1-methoxyphenazine N' 10-oxide. nih.gov
This combinatorial approach provides a promising platform for the discovery and engineering of new phenazine derivatives. nih.gov By exploring the vast enzymatic diversity found in nature, it is possible to create a wide range of functionalized 1-hydroxyphenazine compounds for various biotechnological and pharmaceutical applications.
| Produced Compound | Key Enzymes Involved |
| 1-Hydroxyphenazine | PhzS |
| 1-Methoxyphenazine | PhzS, LaphzM |
| 1-Hydroxyphenazine N' 10-oxide | PhzS, NaphzNO1 |
| 1-Methoxyphenazine N' 10-oxide | PhzS, NaphzNO1, LaphzM |
Optimization of Fermentation Processes for Scale-Up Production
The transition from laboratory-scale flask cultivation to large-scale bioreactor production of 1-hydroxyphenazine (1-OH-PHZ) necessitates a thorough optimization of fermentation parameters. Key factors influencing yield and productivity include the composition of the culture medium, physical parameters such as temperature and pH, and the mechanical parameters of the bioreactor like agitation and aeration rates. Research has focused on both optimizing defined media and exploring low-cost industrial by-products as sustainable feedstocks.
Medium Optimization Using Industrial By-products
The use of industrial processing by-products as carbon and nitrogen sources offers an economical and eco-friendly approach to 1-OH-PHZ production. mdpi.com Studies have successfully utilized by-products from cassava starch processing, soybean processing, and fishery processing to cultivate 1-OH-PHZ-producing bacteria.
One effective strategy involves blending these by-products with a small amount of a complete medium like Tryptic Soy Broth (TSB) to ensure all necessary nutrients are available. For instance, research on Pseudomonas aeruginosa TUN03 found that a mixture of Cassava Starch Processing By-product (CSPB) and TSB at a ratio of 8:2, supplemented with 0.05% K2HPO4 and 0.05% FeSO4, was highly effective for 1-OH-PHZ production. mdpi.comresearchgate.net Similarly, a medium containing Soybean Residue By-Product (SRBP) and TSB (8:2 ratio) with the same mineral salt supplementation also supported robust production. vjol.info.vn Another study utilized squid pen powder (SPP), a fishery by-product, as the primary C/N source, optimizing the concentration to 1% and supplementing with 0.05% MgSO4 and 0.1% Ca3(PO4)2 for maximal yield in flask cultures. semanticscholar.org
The initial pH of the culture medium and the fermentation temperature are critical parameters. For P. aeruginosa TUN03 using SPP medium, the optimal initial pH was determined to be 7.0, with the ideal fermentation temperature being 30°C. semanticscholar.org
Interactive Table: Effect of Nutrient Source on 1-Hydroxyphenazine (HP) Production
Scale-Up to Bioreactor Systems
Scaling up production from shake flasks to controlled bioreactors significantly enhances 1-OH-PHZ yield and reduces fermentation time. mdpi.comresearchgate.net Bioreactors allow for precise control over dissolved oxygen, pH, and temperature, which are often limiting factors in flask cultures.
In one study, the production of 1-OH-PHZ by P. aeruginosa TUN03 using a CSPB-based medium was scaled up to a 14 L bioreactor with a 6 L working volume. mdpi.com The fermentation was conducted at 30°C with an agitation speed of 250 rpm and an aeration rate of 1.2 volumes of air per volume of liquid per minute (vvm). mdpi.com This resulted in a yield of 36.5 µg/mL in just 10 hours, a substantial improvement over the 20.23 µg/mL obtained after 3 days in shake flasks. mdpi.comresearchgate.netresearchgate.net Similar success was achieved using an SRBP medium in a 14 L bioreactor, reaching a yield of 32.01 µg/mL within 10 hours. vjol.info.vn
For metabolically engineered strains, bioreactor optimization is crucial for achieving high titers. An engineered Pseudomonas chlororaphis H18 strain, designed for high-level 1-OH-PHZ production, was cultivated in a 5 L fermenter. nih.govresearchgate.net Through systematic engineering strategies, the final titer of 1-OH-PHZ reached 3.6 g/L in 54 hours, the highest reported yield to date. nih.govresearchgate.net
Interactive Table: Comparison of Flask vs. Bioreactor Production of 1-Hydroxyphenazine (HP)
These findings underscore the importance of a multi-faceted optimization approach, combining the selection of cost-effective substrates with the precise process control afforded by bioreactor systems to achieve economically viable, large-scale production of 1-hydroxyphenazine.
Biological Activities and Mechanisms of Action of 1 Hydroxyphenazine
Antimicrobial Activities
The chemical compound 1-hydroxyphenazine, a member of the phenazine (B1670421) family of heterocyclic nitrogen-containing molecules, exhibits a notable range of antimicrobial activities. idosi.orgmedsci.org This has led to its investigation as a potential agent against various pathogenic microorganisms.
Antibacterial Effects
1-Hydroxyphenazine has demonstrated inhibitory effects against both Gram-negative and Gram-positive bacteria. nih.gov
Research has shown that 1-hydroxyphenazine is active against several Gram-negative bacteria. mdpi.com Studies have documented its efficacy against species such as Escherichia coli and Xanthomonas campestris. medchemexpress.comresearchgate.net Further investigations have confirmed its antibacterial activity against a panel of pathogenic bacteria including Salmonella sp., Klebsiella oxytoca, Shigella castellani, and Salmonella typhi. mdpi.comresearchgate.net One study also noted its activity against Aeromonas hydrophila, with a minimum inhibitory concentration of 31.25 μg/mL. researchgate.net Additionally, its effectiveness has been observed against Bacillus anthracis. mdpi.comresearchgate.net
Table 1: Antibacterial Activity of 1-Hydroxyphenazine Against Gram-Negative Bacteria
| Bacterial Species | Finding | Reference |
|---|---|---|
| Escherichia coli | Exhibits antibacterial activity. | medchemexpress.comresearchgate.net |
| Xanthomonas campestris | Exhibits antibacterial activity. | medchemexpress.comresearchgate.net |
| Aeromonas hydrophila | Minimum inhibitory concentration of 31.25 μg/mL. | researchgate.net |
| Salmonella sp. | Exhibits antibacterial activity. | mdpi.comresearchgate.net |
| Klebsiella oxytoca | Exhibits antibacterial activity. | mdpi.comresearchgate.net |
| Shigella castellani | Exhibits antibacterial activity. | mdpi.comresearchgate.net |
| Salmonella typhi | Exhibits antibacterial activity. | mdpi.comresearchgate.net |
| Bacillus anthracis | Exhibits antibacterial activity. | mdpi.comresearchgate.net |
While some research suggests that 1-hydroxyphenazine has no antibacterial activity against Staphylococcus aureus or Staphylococcus epidermidis at concentrations up to 100 μM, other studies have explored its potential against resistant strains. nih.gov Halogenated derivatives of 1-hydroxyphenazine, however, have shown significant promise. For instance, certain halogenated phenazines have demonstrated the ability to eradicate biofilms of methicillin-resistant S. aureus (MRSA), methicillin-resistant S. epidermidis (MRSE), and vancomycin-resistant Enterococcus (VRE). nih.govexpertnet.orgresearchgate.net Specifically, a compound referred to as HP-14 showed potent biofilm eradication activities against multiple MRSA isolates, MRSE, and VRE. sci-hub.se
Table 2: Antibacterial Activity of Halogenated 1-Hydroxyphenazine Derivatives Against Gram-Positive Bacteria
| Bacterial Species | Finding | Reference |
|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Halogenated derivatives eradicate biofilms. | nih.govexpertnet.orgresearchgate.net |
| Methicillin-resistant Staphylococcus epidermidis (MRSE) | Halogenated derivatives eradicate biofilms. | nih.govexpertnet.orgresearchgate.net |
| Vancomycin-resistant Enterococcus (VRE) | Halogenated derivatives eradicate biofilms. | nih.govexpertnet.orgresearchgate.net |
The antibacterial action of phenazines, including 1-hydroxyphenazine, is often attributed to their ability to undergo redox cycling, leading to the generation of reactive oxygen species (ROS). glpbio.com These ROS, such as superoxide (B77818) radicals, can cause oxidative stress within bacterial cells, leading to damage of essential cellular components and ultimately cell death. mdpi.comglpbio.com
Another proposed mechanism involves DNA damage. Studies on pyocyanin (B1662382), a related phenazine, suggest that it can interfere with topoisomerase I and II activities, which are crucial for DNA replication and repair. glpbio.com Research on 1-hydroxyphenazine and pyocyanin under anaerobic conditions indicates that they can promote cell killing through a single-electron transfer reaction with ferrous iron, which may lead to the generation of phenazine radical intermediates that cause DNA damage. nih.govasm.orgresearchgate.net This process is distinct from ROS-induced killing as it occurs in the absence of oxygen. nih.govasm.org The release of extracellular DNA (eDNA), a key component of the biofilm matrix, has also been linked to phenazine production, suggesting a role in biofilm architecture. plos.org
Furthermore, phenazines can inhibit biofilm formation, which is a critical survival mechanism for many bacteria, contributing to their resistance to antibiotics. glpbio.com While 1-hydroxyphenazine itself showed no activity against S. aureus or S. epidermidis biofilms, its halogenated derivatives have proven effective at eradicating them. nih.gov
Antifungal Effects
1-Hydroxyphenazine has also been shown to possess antifungal properties. nih.govnih.gov It exhibits activity against the human pathogenic fungi Candida albicans and Aspergillus fumigatus. medchemexpress.comresearchgate.netnih.govnih.gov In addition to these, it has demonstrated inhibitory effects against a range of plant pathogenic fungi, including Cochliobolus miyabeanus, Diaporthe citri, Rhizoctonia solani, Phytophthora parasitica var. nicotianae, and Exserohilum turcicum. mdpi.comresearchgate.net
Table 3: Antifungal Activity of 1-Hydroxyphenazine
| Fungal Species | Finding | Reference |
|---|---|---|
| Candida albicans | Exhibits antifungal activity. | medchemexpress.comresearchgate.netnih.govnih.gov |
| Aspergillus fumigatus | Exhibits antifungal activity. | medchemexpress.comresearchgate.netnih.govnih.gov |
| Cochliobolus miyabeanus | Exhibits antifungal activity. | mdpi.comresearchgate.net |
| Diaporthe citri | Exhibits antifungal activity. | mdpi.comresearchgate.net |
| Rhizoctonia solani | Exhibits antifungal activity. | mdpi.comresearchgate.net |
| Phytophthora parasitica var. nicotianae | Exhibits antifungal activity. | mdpi.comresearchgate.net |
| Exserohilum turcicum | Exhibits antifungal activity. | mdpi.comresearchgate.net |
Mechanisms of Antifungal Action (e.g., Hyphal Growth Inhibition)
1-Hydroxyphenazine (1-OH-PHZ), a phenazine compound produced by bacteria such as Pseudomonas aeruginosa, demonstrates notable antifungal properties. Its mechanisms of action are multifaceted, with a significant impact on fungal morphology and growth. A key aspect of its antifungal activity is the inhibition of hyphal formation in fungi like Candida albicans. nih.govtandfonline.com The transition from a yeast to a hyphal form is a critical virulence factor for C. albicans, enabling tissue invasion. 1-OH-PHZ, along with other phenazines like pyocyanin, specifically targets and inhibits this transition. nih.govasm.org This inhibitory effect is observed even at non-lethal concentrations and is linked to the disruption of the fungus's respiratory activity. asm.org
The antifungal activity of 1-OH-PHZ is effective against a range of fungi. For instance, it shows inhibitory effects against the plant pathogenic fungi Cochliobolus miyabeanus and Diaporthe citri. mdpi.com The minimum inhibitory concentrations (MICs) of 1-hydroxyphenazine have been determined for C. albicans and Aspergillus fumigatus as 25 µg/mL and 50 µg/mL, respectively. tandfonline.com This activity is part of a broader spectrum of antimicrobial actions exhibited by phenazine compounds, which are known to inhibit the growth of various plant pathogenic fungi. frontiersin.org The ability of phenazines to be easily absorbed into tissues allows them to target multiple sites within the fungal cell. jcu.cz
Impact on Bacterial Biofilm Formation and Persistence
1-Hydroxyphenazine plays a complex role in the development and persistence of bacterial biofilms, which are structured communities of bacteria encased in a self-produced matrix. Phenazines, as a class of redox-active secondary metabolites, are crucial for various cellular processes that contribute to biofilm formation, including iron acquisition and signaling. sciopen.comresearchgate.net
Specifically, phenazines can facilitate anaerobic survival and alter intracellular redox states, which are conditions often found within the microenvironments of biofilms. nih.gov For instance, phenazine-1-carboxylic acid (PCA), a related compound, promotes biofilm development by assisting in the acquisition of ferrous iron, an essential nutrient that signals the transition from a motile to a sessile, biofilm-forming state in P. aeruginosa. nih.gov While high concentrations of phenazines can be toxic, lower, non-lethal concentrations are involved in modulating biofilm architecture. asm.org In Pseudomonas chlororaphis, phenazines are important for biofilm formation, and a deficiency in their production significantly impairs the ability to form surface-attached biofilms. plos.org The production of 2-hydroxy-phenazine-1-carboxylic acid, in particular, promotes the release of extracellular DNA (eDNA), a key structural component of the biofilm matrix, partly through inducing cell autolysis. plos.org This highlights the dual role of phenazines: while they can possess antimicrobial properties, they are also integral to the survival and persistence strategies of the bacteria that produce them. sciopen.comnih.gov
Anticancer Potential
Cytotoxicity against Various Cancer Cell Lines
1-Hydroxyphenazine has demonstrated significant cytotoxic effects against a variety of human cancer cell lines, indicating its potential as an anticancer agent. Research has shown its ability to inhibit the growth of lung cancer (A549), brain astrocytoma (1321N1), colorectal cancer (HCT-116), liver cancer (HepG2), and breast cancer (MCF7) cells. mdpi.commedchemexpress.com
The cytotoxic activity of phenazine compounds is not limited to 1-Hydroxyphenazine. Its precursor, pyocyanin, also exhibits significant growth inhibition against HepG2, MCF-7, HCT-116, and A549 cell lines. mdpi.com Studies on other phenazine derivatives have further confirmed their broad-spectrum anticancer activity. For example, phenazine-1-carboxylic acid has shown promising effects against hepatic, prostatic, and pancreatic carcinoma cell lines. researchgate.net The cytotoxicity data for 1-Hydroxyphenazine and related compounds against various cancer cell lines are summarized below.
Cytotoxicity of 1-Hydroxyphenazine and Related Compounds on Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Observed Effect | Reference |
|---|---|---|---|---|
| 1-Hydroxyphenazine | A549 | Lung Cancer | Anticancer activity | medchemexpress.com |
| 1-Hydroxyphenazine | 1321N1 | Brain Astrocytoma | Inhibits proliferation | medchemexpress.com |
| Pyocyanin (related phenazine) | HCT-116 | Colorectal Cancer | Significant inhibitory effect | mdpi.com |
| Pyocyanin (related phenazine) | HepG2 | Liver Cancer | Significant inhibitory effect | mdpi.com |
| Pyocyanin (related phenazine) | MCF7 | Breast Cancer | Significant inhibitory effect | mdpi.com |
| Phenazine-1-carboxylic acid (related phenazine) | DU145 | Prostate Cancer | Inhibition of cell proliferation | jcu.cz |
| Phenazine-1-carboxylic acid (related phenazine) | SKOV3, HeLa, Hep2, Ht1080 | Ovarian, Cervical, Laryngeal, Fibrosarcoma | Inhibited proliferation | jcu.cz |
Mechanisms of Anticancer Activity
The anticancer effects of 1-Hydroxyphenazine and related phenazines are mediated through several cellular mechanisms, primarily involving the induction of apoptosis, inhibition of cell proliferation, and disruption of mitochondrial function.
Induction of Apoptosis: Phenazines are known to trigger programmed cell death, or apoptosis, in cancer cells. This process is often initiated by the generation of reactive oxygen species (ROS). jcu.czresearchgate.net For example, phenazine-1-carboxylic acid (PCA) has been shown to increase ROS levels in prostate cancer cells, which in turn activates pro-apoptotic signaling pathways like JNK signaling. researchgate.netjcu.cz This leads to the downstream regulation of the Bcl-2 family of proteins, with an upregulation of pro-apoptotic proteins like Bax and a downregulation of anti-apoptotic proteins like Bcl-2. researchgate.netjcu.cz The activation of these pathways ultimately results in caspase-dependent and independent cell death. researchgate.netjcu.cz In brain astrocytoma cells, 1-Hydroxyphenazine induces the formation of acidic vesicular organelles, a characteristic feature of autophagy, which is another form of programmed cell death. medchemexpress.com
Inhibition of Proliferation: 1-Hydroxyphenazine directly inhibits the proliferation of cancer cells in a dose-dependent manner. medchemexpress.com Studies on PCA have demonstrated a time- and concentration-dependent inhibition of cell proliferation in prostate cancer cells. researchgate.netjcu.cz
Influence on Mitochondrial Function: Mitochondria play a central role in the apoptotic process. Phenazines exert their anticancer effects by targeting and disrupting mitochondrial function. Both 1-Hydroxyphenazine and pyocyanin have been found to inhibit mitochondrial respiration and cause a rapid decrease in mitochondrial membrane potential in human nasal epithelial cells. biorxiv.org The generation of ROS by phenazines can lead to the depolarization of the mitochondrial membrane potential (ΔΨm). researchgate.netjcu.cz This loss of membrane potential triggers the release of pro-apoptotic factors like cytochrome c and apoptosis-inducing factor (AIF) from the mitochondria into the cytosol, activating the final stages of apoptosis. jcu.czresearchgate.netjcu.cz
Chemopreventive Activities
1-Hydroxyphenazine and its derivatives exhibit potential for cancer chemoprevention, which involves using agents to inhibit, delay, or reverse cancer development. Their mechanisms include the induction of phase II detoxification enzymes and the modulation of inflammatory and cell survival pathways.
Induction of Quinone Reductase 1 (QR1): A key strategy in chemoprevention is the induction of phase II enzymes like NAD(P)H:quinone oxidoreductase 1 (QR1), which detoxify carcinogens. nih.goviiarjournals.org Synthetic analogues of 2-bromo-1-hydroxyphenazine have been evaluated for their ability to induce QR1. nih.gov The activity is measured by the induction ratio (IR), which compares enzyme activity in treated versus untreated cells, and the concentration required to double the activity (CD). nih.goviiarjournals.org Several phenazine derivatives have shown potent QR1 induction, with some active in the nanomolar range. nih.govnih.gov
Modulation of NF-κB: The transcription factor NF-κB (nuclear factor-κB) is a critical target for chemoprevention because its activation promotes cell survival and inflammation, while its inhibition can make cells more susceptible to apoptosis. nih.govnih.gov 2-bromo-1-hydroxyphenazine, isolated from a marine Streptomyces species, showed moderate inhibitory activity against NF-κB with an IC50 of 73 μM. nih.govresearchgate.net Synthetic phenazine derivatives have demonstrated dose-dependent inhibition of TNF-α-induced NF-κB activity, with some compounds showing IC50 values in the low micromolar range. nih.gov
Modulation of Glutathione (B108866) Levels: Glutathione (GSH) and related enzymes like glutathione S-transferase (GST) are crucial components of the cellular antioxidant defense system and play a role in detoxifying carcinogens. iiarjournals.orgiiarjournals.org A derivative of 1-hydroxyphenazine, 2,4-dibromo-1-hydroxyphenazine, was found to significantly increase the levels of GSH and the activity of GST in murine hepatoma cells. iiarjournals.orgiiarjournals.org
Chemopreventive Activities of 1-Hydroxyphenazine Derivatives
| Activity | Compound/Derivative | Mechanism/Target | Key Finding | Reference |
|---|---|---|---|---|
| QR1 Induction | 2-bromo-1-hydroxyphenazine analogues | Induction of Phase II detoxifying enzyme | Several derivatives displayed IC50 values in the nanomolar range for QR1 induction. | nih.govnih.gov |
| NF-κB Inhibition | 2-bromo-1-hydroxyphenazine | Inhibition of a pro-survival transcription factor | Showed moderate inhibition with an IC50 of 73 μM. | nih.govresearchgate.net |
| NF-κB Inhibition | Synthetic phenazine derivatives | Inhibition of a pro-survival transcription factor | IC50 values as low as 4.1 μM. | nih.gov |
| Glutathione Modulation | 2,4-dibromo-1-hydroxyphenazine | Enhancement of antioxidant defenses | Significantly increased GSH and GST levels in cell culture. | iiarjournals.orgiiarjournals.org |
Anti-inflammatory Effects and Immunomodulation
1-Hydroxyphenazine exhibits significant anti-inflammatory and immunomodulatory properties. It has been shown to suppress inflammatory responses in macrophage cell lines, such as RAW264.7 cells, which are commonly used to study inflammation. mdpi.commedchemexpress.comnih.gov
The primary mechanism of its anti-inflammatory action involves the downregulation of key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW264.7 cells, 1-Hydroxyphenazine significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α). mdpi.comnih.gov Furthermore, it decreases the mRNA expression levels of several inflammatory cytokines, including TNF-α, interleukin-1β (IL-1β), and interleukin-6 (IL-6). mdpi.commedchemexpress.comnih.gov This suggests that 1-Hydroxyphenazine can control the inflammatory cascade at the transcriptional level.
In addition to suppressing cytokine production, 1-Hydroxyphenazine can modulate the polarization of macrophages. It has been shown to inhibit the LPS-induced polarization of macrophages into the M1 phenotype, which is a pro-inflammatory state. mdpi.comnih.gov Interestingly, while some studies highlight its anti-inflammatory effects on macrophages, others note that it can have pro-inflammatory effects on neutrophils, suggesting its immunomodulatory role may be cell-type specific. frontiersin.org This dual activity indicates a complex interaction with the host immune system, where it may dampen certain inflammatory responses while potentially enhancing others. mdpi.comfrontiersin.org
Inhibition of Inflammatory Mediators (e.g., TNF-α, IL-1β, IL-6)
1-Hydroxyphenazine (1-HP) demonstrates notable anti-inflammatory properties by modulating the expression and secretion of key pro-inflammatory cytokines. mdpi.com Research conducted on RAW264.7 macrophage cells stimulated with lipopolysaccharide (LPS) has shown that 1-hydroxyphenazine can suppress the secretion of Tumor Necrosis Factor-alpha (TNF-α). researchgate.netmedchemexpress.com Furthermore, it significantly diminishes the mRNA expression levels of TNF-α, Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comresearchgate.net This inhibition of inflammatory mediators at both the protein and genetic levels underscores its potential as an anti-inflammatory agent. researchgate.net The compound's ability to reduce the production of these crucial cytokines suggests it can interfere with the inflammatory cascade initiated by stimuli like LPS. mdpi.commedchemexpress.com
Table 1: Effect of 1-Hydroxyphenazine on Pro-Inflammatory Cytokines in LPS-Stimulated RAW264.7 Cells
| Inflammatory Mediator | Observed Effect | Level of Inhibition | Source Citation |
|---|---|---|---|
| TNF-α | Suppression of secretion | Protein | mdpi.comresearchgate.netmedchemexpress.com |
| TNF-α | Reduction of expression | mRNA | mdpi.comresearchgate.net |
| IL-1β | Reduction of expression | mRNA | mdpi.comresearchgate.net |
| IL-6 | Reduction of expression | mRNA | mdpi.comresearchgate.net |
Impact on M1 Macrophage Polarization
The anti-inflammatory activity of 1-hydroxyphenazine is also linked to its influence on macrophage polarization. mdpi.comresearchgate.net Macrophages can be polarized into different functional phenotypes, with M1, or "classically activated," macrophages being pro-inflammatory. researchgate.netnih.gov These M1 macrophages are typically induced by substances like LPS and produce pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. researchgate.net Studies have demonstrated that 1-hydroxyphenazine effectively inhibits the LPS-induced polarization of macrophages into the M1 phenotype. mdpi.comresearchgate.netmedchemexpress.comscilit.com By preventing this polarization, 1-hydroxyphenazine curtails a critical step in the initiation and amplification of the inflammatory response. mdpi.com
Redox Cycling and Physiological Roles
Electron Shuttling and Intracellular Redox Homeostasis
Phenazines, including 1-hydroxyphenazine, are redox-active molecules that can function as electron shuttles, playing a significant role in bacterial physiology. nih.govasm.org This capability allows them to accept and donate electrons, thereby mediating electron transfer between the bacterial cell and its environment. nih.govbiorxiv.org This process is crucial for maintaining intracellular redox homeostasis, particularly under conditions of high cell density or limited electron acceptors. nih.govmit.edu By participating in redox cycling, phenazines can help balance the intracellular NADH/NAD+ ratio, which is vital for central metabolism. mit.edu Under anaerobic conditions, phenazines like 1-HP can support the survival of Pseudomonas aeruginosa by facilitating electron shuttling to terminal oxidants, which helps to maintain cellular energy and viability. nih.govnih.gov
Reactive Oxygen Species (ROS) Generation and Detoxification Pathways
The redox activity of 1-hydroxyphenazine is directly linked to its ability to generate Reactive Oxygen Species (ROS). asm.orgnih.gov Under aerobic conditions, phenazines can donate an electron to molecular oxygen (O₂), resulting in the formation of superoxide (O₂·−). asm.orgnih.gov This superoxide can then be converted to other ROS like hydrogen peroxide (H₂O₂), which can be highly toxic to cells. asm.org This ROS generation is a key mechanism behind the antibiotic properties of phenazines, as it can cause oxidative damage to the DNA, proteins, and lipids of competing microbes. frontiersin.orgplos.org In response, organisms have developed detoxification pathways, including the production of ROS-scavenging enzymes, to mitigate the damaging effects of these molecules. plos.org For instance, in Aspergillus fumigatus, all four major phenazines from P. aeruginosa, including 1-HP, were found to inhibit growth by inducing the production of O₂·−. nih.gov
Interactions with Ferrous Iron and Anaerobic Survival
The interaction between 1-hydroxyphenazine and ferrous iron (Fe²⁺) under anaerobic conditions reveals a complex and distinct mechanism of action. nih.govnih.gov Contrary to supporting survival through electron shuttling, the combination of 1-HP and ferrous iron promotes the anaerobic killing of Pseudomonas aeruginosa cells that lack the ability to produce their own phenazines (Δphz mutants). nih.govasm.orgnih.gov This process is believed to occur via a single-electron transfer reaction between 1-HP and Fe²⁺, which generates phenazine radical intermediates. nih.govnih.govresearchgate.net These radicals are thought to be the agents responsible for cell death, potentially through DNA damage. nih.gov Notably, this killing mechanism appears to be independent of ROS, as the addition of antioxidant enzymes like superoxide dismutase or catalase did not prevent cell death. asm.orgresearchgate.net The rate of this anaerobic killing is dependent on the concentrations of both 1-hydroxyphenazine and ferrous iron. researchgate.net
Table 2: Anaerobic Killing of P. aeruginosa Δphz by 1-Hydroxyphenazine and Ferrous Iron
| Condition | Observation | Proposed Mechanism | Source Citation |
|---|---|---|---|
| 1-OHPHZ (80 μM) + Ferrous Iron (200 μM) | Greater than 2-log reduction in cell viability within 2 days. Significant cell death within 6 hours. | Single-electron transfer generating phenazine radicals. | nih.govresearchgate.net |
| 1-OHPHZ (80 μM) + Ferrous Iron (25-200 μM) | Significant decrease in cell viability within 6 hours. | Concentration-dependent killing. | researchgate.net |
| 1-OHPHZ (10 μM) + Ferrous Iron (>100 μM) | Significant decrease in cell viability within 6 hours. | Concentration-dependent killing. | researchgate.net |
| 1-OHPHZ + Ferrous Iron + Antioxidants (SOD, Catalase) | Cell death was not alleviated. | Killing mechanism is independent of ROS. | researchgate.net |
Effects on Host Cellular Processes (e.g., Ciliary Beating, Mitochondrial Function)
1-Hydroxyphenazine exerts significant effects on host cellular functions, particularly in the respiratory system. It has been shown to inhibit the beating of human respiratory cilia in vitro. frontiersin.orgasm.orgbiorxiv.org Specifically, 1-HP has an immediate effect, causing a reduction in ciliary beat frequency and inducing dyskinesia, which is the loss of the normal coordinated beating pattern. asm.org This impairment of mucociliary clearance, a primary defense mechanism of the airways, can contribute to the pathogenicity of P. aeruginosa infections. frontiersin.org
In addition to its impact on cilia, 1-hydroxyphenazine affects mitochondrial function. biorxiv.org Treatment with 1-HP leads to a drastic decrease in the mitochondrial membrane potential in both human nasal carcinoma cells and primary human nasal epithelial cells. biorxiv.orgbiorxiv.org This disruption of mitochondrial function occurs acutely and appears to be independent of calcium signaling, as 1-HP did not induce detectable changes in intracellular calcium levels. biorxiv.orgbiorxiv.org The inhibition of mammalian cell respiration by 1-hydroxyphenazine further highlights its impact on fundamental cellular energy processes. asm.org
Other Biological Activities
1-Hydroxyphenazine (HPC), also known as Hemipyocyanin, has been identified as a potent inhibitor of α-amylase, an enzyme crucial for the breakdown of starch into simpler sugars. Research has demonstrated its significant inhibitory action, suggesting its potential as a compound for further investigation in the context of carbohydrate metabolism.
The inhibitory capacity of 1-hydroxyphenazine against α-amylase has been quantified with an IC50 value of 3.1 μg/mL. medchemexpress.commedchemexpress.cn This level of activity is notable and has been compared to that of acarbose, a commercially available antidiabetic drug, which exhibits a maximum inhibition of 91% and an IC50 value of 4.2 µg/mL under similar comparative conditions. researchgate.net
Molecular docking studies have provided insights into the mechanism of this inhibition. It is suggested that 1-hydroxyphenazine binds to the active site of the α-amylase enzyme. Specifically, it is proposed to interact with the amino acid residue Arg421, forming two H-acceptor linkages. researchgate.net This binding event effectively blocks the enzyme's activity. The potent α-amylase inhibitory activity of 1-hydroxyphenazine highlights it as a significant discovery.
Table 1: α-Amylase Inhibition by 1-Hydroxyphenazine
| Compound | Target Enzyme | IC50 Value | Comparative Drug | Comparative IC50 | Mechanism Highlight |
|---|---|---|---|---|---|
| 1-Hydroxyphenazine | α-Amylase | 3.1 μg/mL medchemexpress.com | Acarbose | 4.2 µg/mL researchgate.net | Binds to Arg421 at the active site researchgate.net |
While possessing various bioactive properties, 1-hydroxyphenazine has also been investigated for its potential toxicity, particularly towards the central nervous system (CNS). In vitro studies have shown that it can induce toxic effects in brain astrocytoma cells (1321N1). medchemexpress.com Infections of the CNS by Pseudomonas aeruginosa, a producer of phenazine compounds, are associated with high mortality rates, prompting research into the neurotoxic potential of its virulence factors. mdpi.comresearchgate.net
The mechanism underlying the CNS toxicity of 1-hydroxyphenazine appears to be distinct from that of some other bacterial toxins. Research indicates that its toxicity in 1321N1 astrocytoma cells is not primarily mediated by oxidative stress. researchgate.net Instead, the key mechanism involves the induction of autophagy. researchgate.net Treatment of these cells with 1-hydroxyphenazine leads to the formation of acidic vesicular organelles (AVOs), which is a characteristic feature of autophagic processes. medchemexpress.commdpi.comresearchgate.net This suggests that the compound may interfere with the intrinsic autophagic pathways of the cells. sysrevpharm.org While apoptosis and cellular senescence are also observed, they are considered to be secondary events to the autophagy-mediated cell injury. researchgate.netsysrevpharm.org This provides the first evidence that the toxicity of 1-hydroxyphenazine towards astrocytoma cells is mediated by the formation of these acidic vesicular organelles, a hallmark of autophagic cell death. researchgate.net
Table 2: CNS Toxicity Profile of 1-Hydroxyphenazine
| Cell Line | Observed Effect | Primary Mechanism | Key Cellular Feature | Secondary Events |
|---|---|---|---|---|
| 1321N1 Astrocytoma | Inhibition of proliferation, Cell Injury medchemexpress.comresearchgate.net | Autophagy researchgate.net | Formation of Acidic Vesicular Organelles (AVOs) medchemexpress.commdpi.comresearchgate.net | Apoptosis, Senescence researchgate.netsysrevpharm.org |
The soil-dwelling nematode Caenorhabditis elegans has emerged as a valuable model organism for studying the detoxification of xenobiotic compounds, including bacterial toxins like 1-hydroxyphenazine. micropublication.org Research has shown that C. elegans possesses effective mechanisms to metabolize and detoxify this compound, primarily through enzymatic modification. micropublication.orgnih.gov
The principal detoxification strategy employed by C. elegans against 1-hydroxyphenazine is glycosylation, a process that involves the addition of sugar moieties to the molecule. micropublication.orgnih.gov This modification significantly reduces the toxicity of the compound. nih.gov Upon exposure, the nematode converts 1-hydroxyphenazine into a series of glycosylated derivatives. These include the addition of one, two, or even three glucose molecules, forming mono-, di-, and trisaccharide conjugates. nih.govbiorxiv.orgresearchgate.net One of these modifications has been identified as containing N-acetylglucosamine (GlcNAc) instead of glucose. biorxiv.orgresearchgate.net
Specific enzymes known as UDP-glycosyltransferases (UGTs) are responsible for this detoxification process. Studies using knockout mutant strains of C. elegans have identified key genes involved. Specifically, mutants lacking the ugt-23 and ugt-49 genes show increased sensitivity to 1-hydroxyphenazine, indicating the crucial role of these enzymes in its detoxification. biorxiv.orgresearchgate.net Further analysis revealed that ugt-23 knockout mutants produce lower amounts of the trisaccharide derivatives, while ugt-49 knockouts show reduced levels of most 1-HP derivatives, except for the initial glucopyranosyl product. biorxiv.orgresearchgate.net In addition to glycosylation, an unusual phosphate (B84403) substitution has also been observed in the detoxification products within the worm. nih.gov
**Table 3: Detoxification of 1-Hydroxyphenazine in *C. elegans***
| Organism | Detoxification Mechanism | Key Modification | Enzymes Involved | Result of Detoxification |
|---|---|---|---|---|
| Caenorhabditis elegans | Glycosylation micropublication.orgnih.gov | Addition of one, two, or three glucose molecules; N-acetylglucosamine (GlcNAc) modification nih.govbiorxiv.orgresearchgate.net | UDP-glycosyltransferases (UGTs), specifically UGT-23 and UGT-49 biorxiv.orgresearchgate.net | Reduced toxicity of the compound nih.gov |
Structure Activity Relationship Sar Studies of 1 Hydroxyphenazine Derivatives
Importance of Hydroxylation and Methylation for Biological Activity
The presence and position of hydroxyl and methyl groups on the phenazine (B1670421) core are fundamental to its biological effects. O-methylation, in particular, has been identified as a crucial modification for enhancing the antibiotic activity of phenazine compounds. nih.gov
A notable example is the comparison between myxin (B609384) and its non-methylated analogue, iodinin (B1496461) (1,6-dihydroxyphenazine N5,N10-dioxide). Myxin, which possesses O-methyl groups, demonstrates significantly higher antimicrobial activity than iodinin. nih.gov This highlights the positive contribution of methylation to the biological efficacy of the phenazine scaffold.
Enzymatic studies have further clarified the role of methylation. The enzyme LaPhzM, an S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase, is responsible for the conversion of iodinin to myxin. nih.gov This enzyme can also catalyze the O-methylation of 1-hydroxyphenazine to produce 1-methoxyphenazine (B1209711), demonstrating a flexible substrate selectivity that includes non-N-oxide, mono-N-oxide, or di-N-oxide phenazines. nih.gov In contrast, the enzyme PhzM acts as an N-methyltransferase, converting phenazine-1-carboxylic acid (PCA) to pyocyanin (B1662382) (1-hydroxy-N5-methylphenazine), indicating that different enzymes mediate O- versus N-methylation in phenazine biosynthesis. nih.gov
The strategic placement of hydroxyl groups is also critical. For instance, the N-oxidation activity of the enzyme LaPhzNO1, which is involved in the biosynthesis of some phenazine antibiotics, requires a free hydroxyl group at the C1 and/or C6 position of the phenazine ring. nih.gov This underscores the importance of hydroxylation patterns for subsequent enzymatic modifications that can alter the biological activity profile of the molecule.
| Compound | Key Structural Feature | Observed Biological Activity Impact |
|---|---|---|
| Myxin | O-methylated derivative of Iodinin | Higher antimicrobial activity compared to Iodinin. nih.gov |
| 1-Methoxyphenazine | O-methylated derivative of 1-Hydroxyphenazine | Product of enzymatic methylation by LaPhzM. nih.gov |
| Pyocyanin | N-methylated derivative | Product of N-methylation by PhzM. nih.gov |
Impact of Halogenation on Antimicrobial and Cytotoxic Activity
The introduction of halogen atoms to the 1-hydroxyphenazine scaffold has proven to be a highly effective strategy for increasing its antimicrobial and cytotoxic potency. nih.govnih.gov Halogenated phenazine (HP) analogues have demonstrated potent activity against a range of multidrug-resistant bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). nih.govresearchgate.net
For example, 2-bromo-1-hydroxyphenazine shows significantly greater antibacterial activity against S. aureus and S. epidermidis than the naturally occurring phenazine, pyocyanin. nih.gov Further halogenation, as seen in 2,4-dibromo-1-hydroxyphenazine, can lead to even more potent analogues. nih.gov The position of the halogen substituent is also critical. Substitution at the 7-position of the phenazine ring has been shown to result in moderate to significant improvements in antibacterial activity, with up to a 30-fold increase in potency against various Gram-positive bacteria. nih.gov
These halogenated derivatives often exhibit minimum inhibitory concentrations (MIC) in the sub-micromolar range. researchgate.net For instance, certain new HP analogues, including 6-substituted derivatives, show potent antibacterial activities against MRSA, MRSE, and VRE with MIC values as low as 0.003–0.78 µM. researchgate.net Furthermore, these compounds are also effective in eradicating bacterial biofilms, which are notoriously tolerant to conventional antibiotics. nih.govresearchgate.net
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 2-Bromo-1-hydroxyphenazine | S. aureus | 6.25 µM nih.gov |
| Pyocyanin | S. aureus | 50 µM nih.gov |
| Halogenated Phenazine (HP) Analogues | MRSA, MRSE, VRE | 0.003–0.78 µM researchgate.net |
| HP 15 (a 6,8-ditrifluoromethyl halogenated phenazine) | Replicating Mycobacterium tuberculosis | 3.69 µM nih.gov |
| HP 15 (a 6,8-ditrifluoromethyl halogenated phenazine) | Dormant Mycobacterium tuberculosis | 1.35 µM nih.gov |
Modifications to the Phenazine Skeleton and their Effects
Beyond the addition of functional groups, modifications to the core phenazine skeleton have been explored to further refine the biological activity of 1-hydroxyphenazine derivatives. These alterations can influence the molecule's electronic properties, steric hindrance, and ability to interact with biological targets.
A modular Wohl-Aue synthesis has enabled the creation of a library of halogenated phenazines, including analogues with substitutions at the 6-position. researchgate.net This synthetic flexibility allows for a systematic investigation of how different substituents at various positions on the phenazine ring impact antibacterial and biofilm-eradicating activities. researchgate.net
For instance, the development of 6,8-ditrifluoromethyl halogenated phenazine has yielded a compound with potent ability to eradicate Gram-positive bacterial biofilms. nih.gov This particular modification highlights how strategic placement of electron-withdrawing groups can enhance the desired biological effect. These novel analogues have shown potent eradication activities against MRSA, MRSE, and VRE biofilms, with minimum biofilm eradication concentration (MBEC) values ranging from 0.59–9.38 µM. researchgate.net
The ability of these modified phenazines to bind metal(II) cations has also been noted, suggesting a potential mechanism of action related to metal chelation. researchgate.net The co-treatment of these compounds with various metal(II) cations in MIC assays has revealed interesting activity profiles, further indicating the complex interplay between the phenazine structure, metal ions, and antibacterial efficacy. researchgate.net
Prodrug Strategies and Enhancing Potency
To address challenges such as targeted delivery and minimizing off-target effects, prodrug strategies have been applied to 1-hydroxyphenazine derivatives. nih.gov A prodrug is an inactive or less active compound that is converted into its active form within the body, often at the site of action. actamedicamarisiensis.ro
One such approach involves the design of nitroarene-based halogenated phenazine (HP) prodrugs. nih.gov These prodrugs are engineered to be activated by intracellular nitroreductase (NTR) enzymes, which are often overexpressed in certain pathogenic bacteria. nih.gov Upon enzymatic reduction of the nitro group, the active HP "warhead" is released, exerting its antibacterial effect in a targeted manner. nih.gov
An example is the prodrug HP-1-N, which was designed based on the potent HP analogue, HP-1. While HP-1-N shows a 2- to 4-fold reduction in antibacterial potency in standard MIC assays compared to the parent HP-1, this is indicative of the time required for prodrug processing by NTR enzymes. nih.gov The targeted release mechanism offers the potential for improved therapeutic outcomes by concentrating the active agent at the site of infection. This strategy represents a sophisticated approach to enhancing the therapeutic index of potent 1-hydroxyphenazine derivatives. nih.gov
| Compound | Target Organism | MIC Range | Comment |
|---|---|---|---|
| HP-1 | Clinical Isolates (MRSA, MRSE) | 0.78–2.35 µM nih.gov | Active parent drug. |
| HP-1-N | Clinical Isolates (MRSA, MRSE) | 3.13–6.25 µM nih.gov | Nitroreductase-activated prodrug of HP-1. nih.gov |
Ecological and Environmental Roles of 1 Hydroxyphenazine
Role in Microbial Competition and Interactions
1-Hydroxyphenazine is a significant factor in the competitive dynamics of microbial ecosystems. Its production by certain bacteria, such as Pseudomonas aeruginosa, provides a competitive advantage by inhibiting the growth of other microorganisms. rsc.org This antagonistic capability is largely attributed to the generation of reactive oxygen species (ROS), which can cause cellular damage to competitors. rsc.org
The competitive landscape is often a complex interplay of various secreted factors. For instance, in co-cultures of P. aeruginosa and Aspergillus fumigatus, the presence of P. aeruginosa culture filtrates containing phenazines can lead to reduced production of gliotoxin (B1671588) by the fungus, highlighting a direct competitive interaction. mdpi.com The ability of phenazines to act as electron carriers allows them to enter target cells and increase the intracellular concentration of superoxide (B77818) radicals, leading to toxicity. mdpi.com This mechanism underscores the role of 1-OH-PHZ and other phenazines in shaping the microbial composition of an environment.
Furthermore, phenazines are integral to processes such as biofilm formation, which is a key strategy for bacterial survival and persistence. sciopen.com By contributing to the redox state of the environment and facilitating iron acquisition, phenazines like 1-OH-PHZ can influence the development and structure of biofilms, further enhancing the competitive fitness of the producing organism. sciopen.comnih.gov The production of phenazines is often regulated by quorum sensing, a cell-density dependent communication system, indicating that their deployment as competitive weapons is a coordinated process. nih.gov
Impact on Plant Pathogen Control
The antagonistic properties of 1-hydroxyphenazine extend to the control of plant pathogens, making it a compound of significant interest in agriculture and plant pathology. Strains of Pseudomonas that produce 1-OH-PHZ have demonstrated effective biocontrol capabilities against a wide array of fungal and bacterial plant pathogens. nih.govoup.com
Research has shown that 1-OH-PHZ exhibits strong inhibitory activity against several common plant pathogenic fungi. nih.govoup.com For example, Pseudomonas aeruginosa strain 2016NX1, a producer of 1-OH-PHZ, was found to strongly inhibit the growth of fungi such as Cochliobolus miyabeanus and Diaporthe citri. nih.govoup.com Similarly, the Pseudomonas aeruginosa SD12 strain, which also produces 1-OH-PHZ as its main bioactive substance, showed good antibacterial activity against various plant pathogenic fungi, including Alternaria alternata and Fusarium oxysporum. mdpi.com
The mechanism of action often involves the disruption of essential cellular processes in the target pathogen. The antifungal activity of 1-OH-PHZ against Rhizoctonia solani, the causative agent of root rot and wilt disease, has been validated through molecular docking studies which suggest an interaction with the 40S ribosomal S9 protein. researchgate.net The broad-spectrum antagonistic activity of purified 1-OH-PHZ highlights its potential as a natural and effective biopesticide for the management of plant diseases. researchgate.net
Table 1: Antifungal Activity of 1-Hydroxyphenazine from Pseudomonas aeruginosa strain SD12
| Plant Pathogenic Fungi | Activity |
| Alternaria alternata | Good antibacterial activity |
| Bipolaris australiensis | Good antibacterial activity |
| Colletotrichum acutatum | Good antibacterial activity |
| Fusarium oxysporum | Good antibacterial activity |
| Alternaria solani | Good antibacterial activity |
| Rhizoctonia solani | Potent antifungal activity |
| Data sourced from Dharni et al. as cited in mdpi.comresearchgate.net |
Association with Host Colonization and Virulence
In the context of human and animal hosts, 1-hydroxyphenazine is recognized as a significant virulence factor, particularly for the opportunistic pathogen Pseudomonas aeruginosa. caymanchem.com This compound contributes to the pathogen's ability to colonize host tissues and cause disease through various mechanisms.
One of the key ways 1-OH-PHZ exerts its virulence is by impairing host defense mechanisms. It has been shown to reduce the ciliary beat frequency in tracheal rings and decrease tracheal mucus velocity in vivo, which can facilitate the colonization of the respiratory tract. caymanchem.comphysiology.org This disruption of the mucociliary clearance system is a critical step in the establishment of respiratory infections. physiology.org
Furthermore, 1-OH-PHZ can induce cellular damage through the generation of reactive oxygen species (ROS) in host cells. caymanchem.comacs.org This oxidative stress can lead to mitochondrial dysfunction and a decrease in cell viability. biorxiv.orgbiorxiv.org Studies have shown that both pyocyanin (B1662382) and 1-hydroxyphenazine can decrease mitochondrial membrane potential in human nasal epithelial cells. biorxiv.orgbiorxiv.org
The production of 1-OH-PHZ is often upregulated under conditions of phosphate (B84403) limitation, a condition that can be encountered by bacteria during infection. nih.gov This suggests that the expression of this virulence factor is finely tuned to the host environment. The presence of 1-OH-PHZ has been detected in the sputum of patients with cystic fibrosis who are colonized with P. aeruginosa, further cementing its role as a relevant virulence factor in clinical settings. csic.es
Advanced Research Methodologies and Analytical Techniques
Isolation and Purification Techniques
The isolation and purification of 1-hydroxyphenazine from natural sources, primarily bacterial cultures like Pseudomonas aeruginosa, involve a multi-step process that leverages the compound's physicochemical properties. A common initial step is the extraction from a cell-free supernatant using organic solvents. mdpi.com Acidification of the supernatant can precede this solvent extraction. mdpi.com Frequently used solvents include chloroform (B151607), ethyl acetate, and dichloromethane. mdpi.comnih.gov
Following extraction, chromatographic techniques are essential for separating 1-hydroxyphenazine from other co-extracted metabolites. mdpi.comnih.govColumn chromatography , often using silica (B1680970) gel, is a widely employed method. mdpi.comnih.govtci-thaijo.org In this technique, the crude extract is loaded onto a column packed with silica gel, and a solvent or a gradient of solvents is passed through the column to separate the components based on their polarity. For instance, after extraction with chloroform, the extract can be subjected to silica gel column chromatography to yield purified 1-hydroxyphenazine. nih.gov One study reported the appearance of a bright yellow band on a silica gel column, which was identified as 1-hydroxyphenazine. tci-thaijo.org
For higher purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. nih.govpsu.edu Reversed-phase HPLC, utilizing a C18 column, is particularly effective for separating phenazine (B1670421) compounds. mdpi.com This technique separates molecules based on their hydrophobicity. The mobile phase composition and gradient can be optimized to achieve high resolution between 1-hydroxyphenazine and other structurally similar phenazines. mdpi.com Preparative thin-layer chromatography (TLC) can also be used as a purification step following column chromatography, resulting in a single yellow spot corresponding to 1-hydroxyphenazine. researchgate.net
Table 1: Overview of Isolation and Purification Techniques for 1-Hydroxyphenazine
| Technique | Principle | Common Application in 1-HP Workflow |
|---|---|---|
| Solvent Extraction | Partitioning of the compound between two immiscible liquid phases based on its solubility. | Initial recovery of 1-hydroxyphenazine from bacterial culture supernatants using solvents like chloroform or ethyl acetate. mdpi.comnih.gov |
| Column Chromatography | Separation based on the differential adsorption of components to a stationary phase (e.g., silica gel) as a mobile phase moves through it. | Purification of the crude extract to separate 1-hydroxyphenazine from other pigments and metabolites. mdpi.comnih.govtci-thaijo.org |
| High-Performance Liquid Chromatography (HPLC) | A high-resolution separation technique based on the partitioning of analytes between a stationary phase (e.g., C18) and a pressurized liquid mobile phase. | Final purification step to obtain high-purity 1-hydroxyphenazine; also used for quantification. nih.govpsu.edu |
| Thin-Layer Chromatography (TLC) | Separation on a thin layer of adsorbent material, primarily used for monitoring reaction progress and assessing purity. | Used to monitor the purification process and can be used in a preparative format for small-scale purification. nih.govresearchgate.net |
Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation. mdpi.comnih.govresearchgate.net Both one-dimensional (¹H NMR, ¹³C NMR) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are conducted. researchgate.netmedinadiscovery.com ¹H NMR provides information about the chemical environment of hydrogen atoms, while ¹³C NMR details the carbon skeleton. researchgate.net Two-dimensional techniques help to establish the connectivity between atoms, confirming the phenazine core and the position of the hydroxyl group. medinadiscovery.com
Mass Spectrometry (MS) is critical for determining the molecular weight and elemental formula of the compound. mdpi.comresearchgate.netHigh-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the unambiguous determination of the molecular formula. medinadiscovery.com Techniques like electrospray ionization (ESI) are commonly used to ionize the molecule. mdpi.comLiquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) combine the separation power of HPLC with the detection capabilities of mass spectrometry. microcombichem.com This hyphenated technique is invaluable for analyzing complex mixtures and confirming the presence of 1-hydroxyphenazine, as well as for fragmentation studies that further support its structural assignment. medinadiscovery.commicrocombichem.com
Other spectroscopic methods like Fourier Transform Infrared (FTIR) spectroscopy and UV-Vis spectrophotometry provide complementary information. mdpi.comresearchgate.net FTIR can identify functional groups present in the molecule, such as the hydroxyl group, while UV-Vis spectroscopy reveals the electronic absorption properties characteristic of the phenazine chromophore. researchgate.net
Table 2: Key Spectroscopic and Spectrometric Data for 1-Hydroxyphenazine
| Technique | Type of Information Provided | Relevance to 1-HP Structure |
|---|---|---|
| NMR Spectroscopy | Detailed information on the chemical structure, including atom connectivity and chemical environment. | Confirms the phenazine ring system and the specific location of the hydroxyl substituent. mdpi.comnih.govresearchgate.net |
| HRMS | Precise molecular weight and elemental composition. | Accurately determines the molecular formula (C₁₂H₈N₂O). medinadiscovery.com |
| LC-MS/MS | Separation, detection, and fragmentation patterns of the molecule. | Provides retention time and mass-to-charge ratio, and fragmentation data confirms the structure. microcombichem.com |
| FTIR Spectroscopy | Identification of functional groups. | Confirms the presence of the hydroxyl (-OH) group and aromatic C-H bonds. mdpi.comresearchgate.net |
| UV-Vis Spectrophotometry | Electronic absorption properties. | Shows characteristic absorbance peaks for the phenazine chromophore. researchgate.net |
Bioactivity Assays
To investigate the biological effects of 1-hydroxyphenazine, various in vitro assays are employed. These assays are crucial for understanding its potential mechanisms of action, such as its effects on cell viability and inflammation.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, or cytotoxicity. researchgate.netresearchgate.net In the context of 1-hydroxyphenazine research, the MTT assay has been used to evaluate its toxicity on cell lines like RAW264.7 macrophages. researchgate.netresearchgate.net The principle involves the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan (B1609692) crystals, which are then solubilized and quantified spectrophotometrically. fn-test.com Studies have shown that 1-hydroxyphenazine has no obvious toxicity to RAW264.7 cells at concentrations up to 5 μg/ml. researchgate.netresearchgate.net
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used immunological assay to measure the concentration of a specific analyte, such as a cytokine, in a sample. researchgate.net To study the anti-inflammatory properties of 1-hydroxyphenazine, ELISAs are used to quantify the production of pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and interleukins (e.g., IL-1β, IL-6) by cells. researchgate.netresearchgate.net Research has demonstrated that 1-hydroxyphenazine can suppress the secretion of TNF-α in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. researchgate.net
Quantitative Real-Time PCR (qRT-PCR) is a molecular biology technique used to measure the amount of a specific RNA. This allows for the quantification of gene expression. In studies on 1-hydroxyphenazine, qRT-PCR is used to determine the mRNA expression levels of genes encoding inflammatory cytokines. researchgate.netresearchgate.net It has been found that 1-hydroxyphenazine significantly reduces the mRNA expression levels of TNF-α, IL-1β, and IL-6 in stimulated macrophage cells, indicating that its anti-inflammatory effects occur at the transcriptional level. researchgate.net
Immunochemical Methods for Quantification in Complex Samples
Quantifying 1-hydroxyphenazine in complex biological samples like sputum requires highly sensitive and specific analytical methods. nih.govresearchgate.netImmunochemical methods , particularly competitive ELISAs, have been developed for this purpose. nih.govresearchgate.netacs.org
These assays are based on specific antibodies raised to recognize 1-hydroxyphenazine. nih.govresearchgate.net The development process involves designing and synthesizing a hapten—a small molecule that can elicit an immune response when attached to a large carrier protein. For 1-hydroxyphenazine, a hapten known as PC1 (a mixture of 9-hydroxy- and 6-hydroxy-phenazine-2-carboxylic acids) was used to generate antibodies. nih.govresearchgate.netacs.org
The resulting competitive ELISA can directly measure 1-hydroxyphenazine in solubilized sputum samples with high sensitivity. nih.govresearchgate.net A key advantage of this method is its ability to also quantify pyocyanin (B1662382), a related and important virulence factor, after its simple and rapid chemical conversion to 1-hydroxyphenazine under basic conditions. nih.govresearchgate.net This immunochemical procedure is robust, reproducible, and accurate, with a limit of detection (LOD) in the low nanomolar range (e.g., 0.60 ± 0.01 nM), which is well below the concentrations found in samples from infected patients. nih.govresearchgate.net This makes it a valuable tool for diagnostic applications. nih.govacs.org More recent developments have led to monoclonal antibodies with high affinity for both 1-hydroxyphenazine and pyocyanin, further enhancing the utility of these assays. frontiersin.orgnih.gov
Table 3: Performance of a Competitive ELISA for 1-Hydroxyphenazine
| Parameter | Value | Sample Context |
|---|---|---|
| Analyte | 1-Hydroxyphenazine | Direct measurement in diluted sputum. nih.govresearchgate.net |
| Hapten Used for Antibody Generation | PC1 (mixture of 9-hydroxy- and 6-hydroxy-phenazine-2-carboxylic acids) | Designed to recognize 1-hydroxyphenazine. nih.govresearchgate.net |
| Limit of Detection (LOD) | 0.60 ± 0.01 nM | In solubilized sputum samples. nih.govresearchgate.net |
| Assay Time | Approximately 2 hours | Allows for relatively rapid sample analysis. nih.govresearchgate.net |
| Cross-reactivity | Low for Pyocyanin (requires conversion) | The initial polyclonal antibody showed high specificity for 1-OHphz over pyocyanin. frontiersin.orgnih.gov |
Electrochemical Analysis of Redox Cycling
1-Hydroxyphenazine is a redox-active molecule, a property that can be exploited for its detection and quantification using electrochemical methods . acs.org These techniques are based on measuring the current generated when the molecule undergoes oxidation or reduction at an electrode surface. mdpi.com
A particularly powerful approach is redox cycling , which significantly amplifies the electrochemical signal. acs.org In one advanced system, a two-way redox cycling mechanism was developed using whole cells of Shewanella oneidensis MR-1. acs.org This system allows for the independent and simultaneous amplification of signals from two different phenazines. The oxidative cycling branch, which uses fumarate (B1241708) as an electron acceptor, specifically amplifies the signal from 1-hydroxyphenazine. acs.org
Using this bio-redox cycling system coupled with cyclic voltammetry, an ultrasensitive detection of 1-hydroxyphenazine was achieved. acs.org The method demonstrated a linear relationship between the current increment and concentration, with a limit of detection (LOD) for 1-hydroxyphenazine of 1.5 ± 0.2 nM. acs.org This represents a sensitivity improvement of one to three orders of magnitude compared to conventional electrochemical methods. acs.org Such high sensitivity is crucial for detecting the low concentrations of virulence factors relevant to the early diagnosis of infections. acs.orgresearchgate.net The ability to disrupt this natural redox cycling electrochemically has also been explored as a strategy to inhibit bacterial biofilm survival, highlighting the importance of this process. asm.org
Therapeutic and Biotechnological Potential of 1 Hydroxyphenazine
Development as Novel Antimicrobial Agents, including against Resistant Strains
1-Hydroxyphenazine has demonstrated broad-spectrum antimicrobial activity against a variety of pathogens, including bacteria and fungi. mdpi.commedchemexpress.com Its efficacy extends to clinically relevant and drug-resistant strains, making it a promising candidate for the development of new antimicrobial drugs.
Research has shown that 1-hydroxyphenazine, isolated from Pseudomonas aeruginosa and Pseudomonas monteilii, exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. researchgate.netidosi.org For instance, it has been shown to be effective against Aeromonas hydrophila, a bacterium that can cause disease in fish. researchgate.netresearchgate.net The minimum inhibitory concentration (MIC) of 1-hydroxyphenazine against A. hydrophila was determined to be 31.25 μg/mL. researchgate.net In the ongoing battle against antibiotic resistance, phenazines, including 1-hydroxyphenazine, are being explored as alternatives to conventional antibiotics. virginia.edu Some studies have focused on the synthesis of halogenated derivatives of 1-hydroxyphenazine, which have shown potent activity against drug-resistant bacterial biofilms. virginia.edumdpi.com For example, 2-bromo-1-hydroxyphenazine was found to be significantly more potent than pyocyanin (B1662382) against Staphylococcus aureus, with a MIC of 6.25 µM. mdpi.commdpi.com Furthermore, the synthetic derivative 2,4-dibromo-1-hydroxyphenazine demonstrated even greater antibacterial activity. mdpi.com
It is important to note that some bacteria, such as Staphylococcus aureus, can develop resistance to phenazines. One mechanism of resistance involves the induction of the Tet38 efflux pump by phenazine-1-carboxylic acid (PCA), a precursor in the biosynthesis of 1-hydroxyphenazine. asm.org This highlights the need for continued research to understand and overcome potential resistance mechanisms.
Table 1: Antimicrobial Activity of 1-Hydroxyphenazine and its Derivatives
| Compound | Target Organism | Activity | Citation |
| 1-Hydroxyphenazine | Aeromonas hydrophila | MIC: 31.25 μg/mL | researchgate.net |
| 1-Hydroxyphenazine | Candida albicans, Aspergillus fumigatus, Escherichia coli, Xanthomonas campestris | Antifungal and antibacterial activity | medchemexpress.commedchemexpress.cn |
| 2-Bromo-1-hydroxyphenazine | Staphylococcus aureus | MIC: 6.25 µM | mdpi.commdpi.com |
| 2,4-Dibromo-1-hydroxyphenazine | Staphylococcus aureus | MIC: 1.56 µM | mdpi.com |
Potential in Anticancer Therapies
1-Hydroxyphenazine and its derivatives have emerged as compounds of interest in the field of oncology due to their demonstrated anticancer properties. iiarjournals.orgmdpi.com Research has shown that these molecules can inhibit the proliferation of various cancer cell lines and induce cell death through mechanisms such as apoptosis. biorxiv.org
Studies have indicated that 1-hydroxyphenazine exhibits cytotoxic activity against lung cancer (A549) and brain astrocytoma (1321N1) cells. medchemexpress.comresearchgate.net The mechanism of action in astrocytoma cells involves the formation of acidic vesicular organelles, a characteristic of autophagy. medchemexpress.com Furthermore, both pyocyanin and 1-hydroxyphenazine have been shown to decrease cell viability in RPMI 2650 nasal carcinoma cells. biorxiv.org The proposed anticancer mechanisms for phenazine (B1670421) compounds often involve their ability to intercalate with DNA and inhibit topoisomerases, enzymes crucial for DNA replication. researchgate.net
The structural scaffold of 1-hydroxyphenazine has also been utilized to create synthetic derivatives with enhanced anticancer potential. For example, 2,4-dibromo-1-hydroxyphenazine, a synthetic analog, has been investigated for its cancer chemopreventive potential by its ability to induce phase II detoxification enzymes. iiarjournals.org Another halogenated derivative, 2-bromo-1-hydroxyphenazine, showed strong cytotoxicity against HCT-116 colon cancer cells with an IC50 of 0.1 μM. mdpi.com The development of phenazine-based anticancer agents like XR11576 and XR5944 further underscores the therapeutic promise of this class of compounds. researchgate.net
Table 2: Anticancer Activity of 1-Hydroxyphenazine and its Derivatives
| Compound | Cell Line | Effect | Citation |
| 1-Hydroxyphenazine | A549 (Lung Cancer), 1321N1 (Brain Astrocytoma) | Inhibits proliferation | medchemexpress.comresearchgate.net |
| 1-Hydroxyphenazine | RPMI 2650 (Nasal Carcinoma) | Decreased cell viability | biorxiv.org |
| 2-Bromo-1-hydroxyphenazine | HCT-116 (Colon Cancer) | IC50: 0.1 μM | mdpi.com |
| 2,4-Dibromo-1-hydroxyphenazine | In vitro models | Induces phase II detoxification enzymes | iiarjournals.org |
Applications in Biocontrol of Plant Diseases
1-Hydroxyphenazine is a key metabolite produced by several strains of Pseudomonas that act as biocontrol agents against a wide range of plant pathogens. mdpi.comresearchgate.net Its broad-spectrum antifungal activity makes it a valuable tool for sustainable agriculture, offering an alternative to synthetic chemical pesticides. nih.gov
Strains of Pseudomonas chlororaphis and Pseudomonas aeruginosa that produce 1-hydroxyphenazine have been shown to effectively inhibit the growth of various phytopathogenic fungi. mdpi.comnih.gov For instance, 1-hydroxyphenazine has demonstrated antagonistic activity against Rhizoctonia solani, the causative agent of root rot and wilt disease in pyrethrum. researchgate.net It has also shown inhibitory effects against other significant plant pathogens such as Alternaria alternata, Bipolaris maydis, Colletotrichum acutatum, Fusarium oxysporum, and Sclerotium rolfsii. mdpi.comnih.govnih.gov
The mechanism of biocontrol is often attributed to the direct antifungal properties of 1-hydroxyphenazine. nih.gov Research has shown that the production of phenazines, including 1-hydroxyphenazine, is crucial for the antagonistic capabilities of these biocontrol strains. nih.gov For example, a mutant strain of P. chlororaphis zm-1 that could no longer produce 1-hydroxyphenazine showed a significant decline in its ability to control peanut stem rot caused by S. rolfsii. nih.govnih.gov The efficacy of 1-hydroxyphenazine as a biocontrol agent is comparable to, and in some cases higher than, commercial fungicides. researchgate.net
Table 3: Biocontrol Activity of 1-Hydroxyphenazine
| Producing Organism | Pathogen | Disease | Citation |
| Pseudomonas aeruginosa SD12 | Rhizoctonia solani | Root rot and wilt of pyrethrum | researchgate.net |
| Pseudomonas chlororaphis zm-1 | Sclerotium rolfsii | Peanut stem rot | nih.govnih.gov |
| Pseudomonas chlororaphis H18 | Bipolaris maydis, Alternaria solani, Fusarium graminearum | Various crop diseases | nih.gov |
| Pseudomonas aeruginosa | Alternaria alternata, Colletotrichum acutatum, Fusarium oxysporum | Various plant diseases | mdpi.com |
Future Directions in Drug Discovery and Development
The diverse biological activities of 1-hydroxyphenazine position it as a valuable lead compound in drug discovery and development. virginia.edu Future research is likely to focus on several key areas to fully exploit its therapeutic and biotechnological potential.
One promising avenue is the continued exploration and development of novel derivatives of 1-hydroxyphenazine. nih.govacs.org The synthesis of halogenated analogs has already demonstrated enhanced antimicrobial and anticancer activities. mdpi.commdpi.com Further structural modifications, such as methylation and N-oxidation, have also yielded derivatives with improved biological properties. nih.govacs.orgresearchgate.net Metabolic engineering of producer strains, such as Pseudomonas chlororaphis, offers a powerful strategy to increase the production yields of 1-hydroxyphenazine and its derivatives, making their large-scale application more feasible. nih.govresearchgate.net
A deeper understanding of the mechanisms of action of 1-hydroxyphenazine is also crucial. While its redox activity and ability to generate reactive oxygen species are known to contribute to its antimicrobial effects, further investigation into its specific cellular targets is needed. nih.gov Similarly, elucidating the precise pathways through which it induces apoptosis and autophagy in cancer cells will be critical for its development as an anticancer agent. biorxiv.orgresearchgate.net
The potential for synergistic applications, where 1-hydroxyphenazine is used in combination with existing antibiotics or anticancer drugs, is another important area of future research. This approach could help to overcome drug resistance and enhance therapeutic efficacy. The discovery that the phenazine scaffold is tunable provides a platform for creating new agents that can eradicate persistent bacterial biofilms, a major challenge in clinical settings. virginia.edu
Future Research Directions and Challenges
Elucidation of Undiscovered Mechanisms of Action
While it is known that 1-hydroxyphenazine exerts its effects partly through the generation of reactive oxygen species (ROS), its precise molecular interactions remain largely uncharacterized. nih.gov Recent studies indicate a more complex mechanism than simple ROS-mediated toxicity. For instance, 1-hydroxyphenazine acutely decreases mitochondrial membrane potential in both cancerous and primary human nasal epithelial cells, an effect that appears to be independent of intracellular calcium signaling. biorxiv.orgnih.govbiorxiv.org This suggests the existence of specific, yet-to-be-identified molecular targets within the cell.
Early research pointed to an interaction with the ubiquinone-cytochrome b complex within the mitochondrial electron transport chain, a lead that warrants further investigation with modern techniques. biorxiv.orgbiorxiv.org Furthermore, under anaerobic conditions, 1-hydroxyphenazine can promote the killing of P. aeruginosa through a single-electron transfer reaction with ferrous iron, generating phenazine (B1670421) radicals. nih.govasm.orgresearchgate.net This distinct anaerobic mechanism highlights the compound's versatile redox chemistry and suggests its function is highly context-dependent.
Future research should focus on:
Identifying specific protein targets: Utilizing proteomics and biochemical assays to pinpoint the direct binding partners of 1-hydroxyphenazine within mitochondria and other cellular compartments.
Investigating redox signaling pathways: Moving beyond general ROS production to understand how 1-hydroxyphenazine and its radical intermediates modulate specific redox-sensitive signaling pathways.
Exploring anaerobic mechanisms: Further characterizing the role of phenazine radicals in different biological systems and their impact on processes like biofilm formation and iron metabolism. nih.govasm.org
Addressing Low Yields in Production and Scaling Up
A primary obstacle to the practical application of 1-hydroxyphenazine is the consistently low yield from natural and engineered microbial hosts. nih.govresearchgate.net This limitation restricts its industrial and agricultural potential. researchgate.net Significant progress has been made through metabolic engineering of chassis organisms like Pseudomonas chlororaphis, but further improvements are necessary for economic viability. nih.gov
Systematic engineering strategies have proven effective, culminating in a reported titer of 3.6 g/L in a 5-liter fermenter. nih.govresearchgate.netresearchgate.net These multi-faceted approaches provide a roadmap for future optimization efforts.
| Strategy | Description | Key Genes/Proteins Targeted | Reference |
| Pathway Introduction | Heterologous expression of a key enzyme to establish the 1-OH-PHZ biosynthetic pathway from the precursor phenazine-1-carboxylic acid (PCA). | PhzS (monooxygenase) | nih.govresearchgate.net |
| Enzyme Engineering | Semi-rational design and remodeling of the crucial enzyme PhzS to enhance its catalytic efficiency. | PhzS | nih.govresearchgate.net |
| Blocking Competing Pathways | Deleting genes responsible for converting PCA into other phenazine derivatives, thereby directing metabolic flux towards 1-OH-PHZ. | PhzO (converts PCA to 2-OH-PHZ) | nih.govresearchgate.net |
| Enhancing Precursor Supply | Overexpressing genes in the shikimate pathway to increase the pool of chorismate, the primary precursor for phenazine biosynthesis. | ppsA, tktA, aroB, aroE | researchgate.net |
| Regulator Engineering | Modifying regulatory genes to globally enhance the expression of the phenazine biosynthetic gene cluster. | gacA | researchgate.net |
Future challenges involve translating these laboratory-scale successes to industrial production. This requires not only further genetic optimization but also the development of robust and cost-effective fermentation processes. mdpi.comnih.gov Research should concentrate on optimizing fermentation media, developing advanced fed-batch strategies, and addressing scale-up issues such as maintaining optimal pH and oxygen levels in large bioreactors. mdpi.commdpi.com
Exploring Novel Derivatives and Combinatorial Biosynthesis
The inherent chemical scaffold of 1-hydroxyphenazine offers a platform for generating novel derivatives with potentially enhanced or new biological activities. Combinatorial biosynthesis, which involves introducing modifying enzymes into the 1-OH-PHZ production pathway, has emerged as a powerful strategy for structural diversification. nih.govacs.org
This approach has successfully yielded several new compounds by expressing enzymes such as N-monooxygenases and methyltransferases in an engineered P. chlororaphis strain. nih.govacs.orgacs.org These novel derivatives have demonstrated excellent antimicrobial activities, in some cases surpassing the parent compound. nih.govnih.gov
| Enzyme Introduced | Precursor | Novel Derivative(s) Produced | Reference |
| LaphzM (methyltransferase) | 1-Hydroxyphenazine | 1-Methoxyphenazine (B1209711) | nih.govacs.org |
| NaphzNO1 (N-monooxygenase) | 1-Hydroxyphenazine | 1-Hydroxyphenazine N' 10-oxide | nih.govacs.org |
| LaphzM and NaphzNO1 | 1-Hydroxyphenazine | 1-Methoxyphenazine, 1-Methoxyphenazine N' 10-oxide | nih.govacs.org |
The future in this area lies in expanding the toolkit of biosynthetic enzymes to create a wider array of derivatives. acs.org Exploring enzymes for halogenation, glycosylation, or isoprenylation could unlock new chemical space and lead to compounds with improved potency, stability, or target specificity. acs.orgnih.gov Screening these new molecules for a broad range of activities, including antitumor and antiviral properties, will be a critical next step. nih.gov
In Vivo Studies and Clinical Translation
While in vitro studies have established the potent bioactivity of 1-hydroxyphenazine, the transition to in vivo models and potential clinical applications is still in its infancy. Preliminary in vivo research has shown tangible physiological effects. For example, in anesthetized guinea pigs, 1-hydroxyphenazine caused a rapid and significant, though reversible, slowing of tracheal mucus velocity, suggesting a potential role in modulating respiratory tract physiology during infections. physiology.orgnih.gov
The compound has also shown greater cytotoxicity against a nasal carcinoma cell line compared to primary cells, hinting at a possible therapeutic window for cancer treatment. biorxiv.orgnih.gov However, its effect on mitochondrial respiration is a critical factor that needs thorough evaluation in preclinical toxicology studies. biorxiv.org The primary barrier to advancing these studies remains the difficulty in producing sufficient quantities of the compound. researchgate.net
Key challenges for clinical translation include:
Pharmacokinetics and Bioavailability: Determining how the compound is absorbed, distributed, metabolized, and excreted in mammalian systems.
Toxicology: Conducting comprehensive safety assessments to understand potential off-target effects, particularly concerning mitochondrial function and ciliary dyskinesia. physiology.org
Efficacy in Disease Models: Validating the promising in vitro results in relevant animal models of infection or cancer.
Formulation and Delivery: Developing stable formulations that can effectively deliver the compound to the target site.
Environmental Impact and Bioremediation Studies
Given its potent antimicrobial properties, the most immediate application for 1-hydroxyphenazine is as a biocontrol agent to protect crops from fungal pathogens. chemicalbook.comresearchgate.net However, the widespread release of a broad-spectrum antimicrobial agent into the environment necessitates a thorough evaluation of its ecological impact. nih.govelifesciences.org Studies on its precursor, PCA, have highlighted potential hazards to non-target microorganisms, underscoring the need for a careful risk assessment of 1-OH-PHZ. researchgate.net
Metagenomic studies have shown that while phenazine-producing bacteria are common in agricultural soils, particularly in the plant rhizosphere, bacteria capable of degrading phenazines are comparatively rare. nih.govelifesciences.orgbiorxiv.orgresearchgate.net This suggests that phenazines may be persistent in certain environments.
Future research must address the following environmental questions:
Persistence and Fate: Determining the degradation rate and pathways of 1-hydroxyphenazine in soil and aquatic environments.
Non-Target Effects: Assessing its impact on beneficial soil microbes (e.g., nitrogen-fixing bacteria, mycorrhizal fungi), insects, and aquatic life.
Bioremediation Potential: Identifying or engineering microorganisms capable of efficiently degrading 1-hydroxyphenazine to mitigate potential environmental accumulation.
Ecological Role: Investigating its function as an electron shuttle in anaerobic soil environments and its influence on biogeochemical cycles, such as iron cycling. nih.govasm.org
Q & A
Q. What is the biosynthetic pathway of 1-hydroxyphenazine in Pseudomonas species, and how can it be experimentally validated?
The biosynthesis of 1-hydroxyphenazine involves the oxidation of phenazine-1-carboxylic acid (PCA) catalyzed by the monooxygenase PhzS. This pathway can be validated by heterologously expressing PhzS in PCA-producing strains (e.g., Pseudomonas chlororaphis H18) and analyzing metabolites via HPLC or LC-MS. Gene knockout studies (e.g., ΔphzH mutants) confirm the role of specific enzymes in hydroxylation .
Q. How does 1-hydroxyphenazine exhibit antimicrobial activity, and what methodologies are used to quantify its efficacy?
1-Hydroxyphenazine disrupts microbial growth by generating reactive oxygen species. Antimicrobial activity is quantified using minimum inhibitory concentration (MIC) assays and disk diffusion methods. For example, MIC values against Acinetobacter baumannii AB5075 are determined via agar dilution (1 mg/mL for 1-hydroxyphenazine vs. 2 mg/mL for PCA) .
Q. What analytical techniques are critical for characterizing 1-hydroxyphenazine’s structure and purity?
Nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) are essential. Key NMR signals include aromatic protons (δ 7.20–8.29 ppm) and a hydroxyl proton at δ 10.65 ppm, while HRMS confirms the molecular formula (C₁₂H₉N₂O⁺) .
Advanced Research Questions
Q. How can metabolic engineering strategies enhance 1-hydroxyphenazine production in microbial hosts?
Yield optimization involves:
Q. What structural features of 1-hydroxyphenazine dictate its bioactivity compared to analogs like 2-hydroxyphenazine?
The hydroxyl group’s position influences redox potential and membrane interaction. For instance, 1-hydroxyphenazine inhibits Sclerotium rolfsii (IC₅₀: 20 μg/mL), while 2-hydroxyphenazine lacks antifungal activity. Computational docking and comparative MIC assays validate structure-activity relationships .
Q. How does 1-hydroxyphenazine modulate inflammatory responses, and what experimental models are appropriate for mechanistic studies?
In RAW264.7 macrophages, 1-hydroxyphenazine (≤5 μg/mL) suppresses TNF-α, IL-1β, and IL-6 via qPCR and ELISA. LPS-induced polarization assays (M1/M2 markers) and cytotoxicity thresholds (MTT assays) are critical for evaluating anti-inflammatory mechanisms .
Data Contradiction & Methodological Challenges
Q. How should researchers resolve contradictions in reported bioactivities of 1-hydroxyphenazine across studies?
Discrepancies (e.g., pH-dependent toxicity in C. elegans vs. broad-spectrum activity in A. baumannii) require controlled replication of experimental conditions, including pH buffering and strain-specific validation. Cross-referencing LC-MS data with gene expression profiles (e.g., phzS activity) ensures reproducibility .
Q. What are the limitations of using 1-hydroxyphenazine in biotechnological applications, and how can they be addressed?
Cytotoxicity at high concentrations (e.g., IC₅₀: 5 μg/mL in mammalian cells) limits therapeutic use. Solutions include prodrug development (e.g., 1-hydroxyphenazine 5,10-dioxide analogs) and encapsulation to reduce off-target effects. Fermentation scalability challenges are addressed via fed-batch optimization .
Methodological Best Practices
- Data presentation : Raw NMR/MS datasets should be archived in supplements, with processed data (e.g., MIC tables) in the main text to avoid redundancy .
- Research frameworks : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to design studies addressing gaps in phenazine biochemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
